molecular formula C4H2BrIN2 B1372934 2-Bromo-4-iodopyrimidine CAS No. 1034619-55-0

2-Bromo-4-iodopyrimidine

Cat. No.: B1372934
CAS No.: 1034619-55-0
M. Wt: 284.88 g/mol
InChI Key: IPEJYDSOKWOWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-iodopyrimidine is a useful research compound. Its molecular formula is C4H2BrIN2 and its molecular weight is 284.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2/c5-4-7-2-1-3(6)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEJYDSOKWOWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034619-55-0
Record name 2-bromo-4-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyrimidine from 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-bromo-4-iodopyrimidine, a pivotal building block in medicinal chemistry and materials science, from the readily available starting material, 2-bromopyridine. The strategic placement of bromine and iodine atoms on the pyrimidine ring allows for selective and sequential functionalization, making it a highly valuable intermediate in the synthesis of complex molecular architectures.[1][2] This document offers detailed experimental protocols, a comparative analysis of synthetic routes, and visual representations of the chemical transformations to assist researchers and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound is a key heterocyclic intermediate leveraged in the synthesis of a diverse array of complex organic molecules.[1] Its unique substitution pattern, featuring a bromine atom at the 2-position and a more reactive iodine atom at the 4-position, facilitates selective functionalization through various cross-coupling reactions.[2] This regioselectivity is a significant advantage in the construction of polysubstituted pyridine derivatives, which are prominent scaffolds in numerous pharmaceuticals and functional materials.[1] The differential reactivity of the C-I and C-Br bonds allows for a stepwise approach to molecular elaboration, where the C-I bond can be selectively reacted, leaving the C-Br bond intact for subsequent transformations.[2]

Synthetic Strategies: A Comparative Analysis

Two principal synthetic pathways from 2-bromopyridine to this compound have been established and are discussed in detail below:

  • Route 1: The "Halogen Dance" Reaction: A contemporary and efficient one-pot method that proceeds via a directed ortho-metalation followed by an iodine-induced rearrangement.[1][3]

  • Route 2: The Multi-Step N-Oxide Route: A classical approach involving the oxidation of the pyridine nitrogen, followed by nitration, reduction, and a Sandmeyer-type diazotization-iodination sequence.[1][3]

The choice between these routes will depend on factors such as desired yield, scalability, available reagents, and tolerance to cryogenic conditions.

Route 1: The "Halogen Dance" Reaction

The "halogen dance" reaction provides a concise and often high-yielding route to this compound.[1] This elegant transformation relies on the regioselective deprotonation of 2-bromopyridine at the 3-position using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at very low temperatures. The resulting lithiated intermediate is then quenched with molecular iodine to furnish 2-bromo-3-iodopyridine. A subsequent deprotonation and rearrangement, or "dance," of the iodine atom from the 3-position to the more thermodynamically stable 4-position is induced by another equivalent of a strong base.[1][3]

Mechanistic Rationale

The success of this reaction hinges on the careful control of temperature and the choice of base. LDA is a suitable base as it is strong enough to deprotonate the pyridine ring but is sterically hindered, which minimizes nucleophilic addition to the pyridine ring. The initial deprotonation occurs at the C-3 position due to the directing effect of the bromine atom and the nitrogen atom of the pyridine ring. The subsequent iodine rearrangement to the C-4 position is driven by thermodynamic stability.

Experimental Protocol: "Halogen Dance" Synthesis

Materials:

  • 2-Bromopyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, multi-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30 minutes to generate Lithium Diisopropylamide (LDA).[4]

  • Deprotonation and Iodination: To the freshly prepared LDA solution, add a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.[4] Prepare a solution of iodine (1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for another 1-2 hours.[4]

  • Halogen Dance: To promote the rearrangement, a second equivalent of LDA, prepared separately, is added to the reaction mixture at -95 °C, and the mixture is stirred for an extended period at -75 °C.[2][3] The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or TLC).

  • Quenching and Work-up: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[4] Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine, followed by brine.[4]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 2-bromo-4-iodopyridine as a solid.[1][4]

Workflow for the "Halogen Dance" Synthesis

Halogen_Dance_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification LDA_prep LDA Preparation (Diisopropylamine + n-BuLi in THF at -78°C) Deprotonation Deprotonation of 2-Bromopyridine (with LDA at -78°C) LDA_prep->Deprotonation Adds to Iodination Iodination (Addition of I₂ solution at -78°C) Deprotonation->Iodination Intermediate Rearrangement Halogen Dance (Second eq. of LDA, stir at -75°C) Iodination->Rearrangement Intermediate Quench Quench with aq. NH₄Cl Rearrangement->Quench Reaction Mixture Extraction Extraction with Ethyl Acetate Quench->Extraction Wash Wash with aq. Na₂S₂O₃ and Brine Extraction->Wash Purification Drying, Concentration & Column Chromatography Wash->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the "Halogen Dance" synthesis of 2-Bromo-4-iodopyridine.

Route 2: The Multi-Step N-Oxide Route

This classical, multi-step approach provides a reliable, albeit longer, alternative to the "halogen dance" reaction.[1] This pathway involves a sequence of well-established transformations, making it a robust choice, particularly when cryogenic conditions are not feasible.

Mechanistic Rationale

The initial oxidation of the pyridine nitrogen to the corresponding N-oxide is a crucial step. This modification deactivates the pyridine ring towards electrophilic attack at the 2- and 6-positions and activates the 4-position for subsequent nitration.[1] The nitro group is then reduced to an amino group, which is a versatile precursor for the introduction of various functionalities. The final step involves a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by iodide.

Experimental Protocols: Multi-Step N-Oxide Route

Step 1: Synthesis of 2-Bromopyridine N-oxide

  • Materials: 2-Bromopyridine, Acetic acid, Hydrogen peroxide (30% aq.), Maleic anhydride (catalyst), Sodium hydroxide (NaOH) solution, Dichloromethane.

  • Procedure: In a round-bottom flask, dissolve 2-bromopyridine (1.0 eq.) in acetic acid. Add a catalytic amount of maleic anhydride. Slowly add hydrogen peroxide (1.5 eq.) to the mixture while stirring. Heat the reaction mixture to 70-80°C for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and carefully neutralize with a NaOH solution to a pH of 7-8. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromopyridine N-oxide.[1]

Step 2: Synthesis of 2-Bromo-4-nitropyridine N-oxide

  • Materials: 2-Bromopyridine N-oxide, Concentrated sulfuric acid (H₂SO₄), Fuming nitric acid (HNO₃).

  • Procedure: To a flask containing concentrated sulfuric acid, cautiously add 2-bromopyridine N-oxide (1.0 eq.) while cooling in an ice bath. Slowly add fuming nitric acid (1.2 eq.) dropwise, maintaining the temperature below 10°C. After the addition is complete, slowly heat the reaction mixture to 90-100°C for 2-3 hours. Cool the reaction to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms. Filter the solid, wash with cold water, and dry to obtain 2-bromo-4-nitropyridine N-oxide.[1]

Step 3: Synthesis of 4-Amino-2-bromopyridine

  • Materials: 2-Bromo-4-nitropyridine N-oxide, Iron powder, Acetic acid.

  • Procedure: A mixture of 2-bromo-4-nitropyridine N-oxide and iron powder in acetic acid is heated. The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with water, and neutralized with a base (e.g., NaOH) to precipitate the product. The solid is filtered, washed, and dried to yield 4-amino-2-bromopyridine.

Step 4: Synthesis of 2-Bromo-4-iodopyridine

  • Materials: 4-Amino-2-bromopyridine, Concentrated sulfuric acid (H₂SO₄), Sodium nitrite (NaNO₂), Potassium iodide (KI).

  • Procedure: Dissolve 4-amino-2-bromopyridine (1.0 eq.) in a mixture of water and concentrated sulfuric acid, and cool to 0-5°C. Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt. In a separate flask, dissolve potassium iodide (1.5 eq.) in water. Add the diazonium salt solution to the potassium iodide solution. The mixture is then warmed to room temperature and may require heating to drive the reaction to completion. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography or recrystallization yields 2-bromo-4-iodopyridine.[1]

Reaction Sequence for the Multi-Step N-Oxide Route

N_Oxide_Route Start 2-Bromopyridine N_Oxide 2-Bromopyridine N-oxide Start->N_Oxide Oxidation (H₂O₂/AcOH) Nitro_N_Oxide 2-Bromo-4-nitropyridine N-oxide N_Oxide->Nitro_N_Oxide Nitration (HNO₃/H₂SO₄) Amino_Pyridine 4-Amino-2-bromopyridine Nitro_N_Oxide->Amino_Pyridine Reduction (Fe/AcOH) Final_Product This compound Amino_Pyridine->Final_Product Diazotization-Iodination (NaNO₂/H₂SO₄ then KI)

Caption: Reaction sequence for the multi-step synthesis via the N-oxide intermediate.

Quantitative Data Summary and Comparison

ParameterRoute 1: "Halogen Dance"Route 2: Multi-Step N-Oxide
Number of Steps 1 (one-pot)4
Typical Overall Yield High (can be >80%)[3]Moderate
Key Reagents n-BuLi, Diisopropylamine, I₂H₂O₂, HNO₃/H₂SO₄, Fe, NaNO₂, KI
Reaction Conditions Cryogenic temperatures (-78 to -95 °C)[1][2][4]Elevated temperatures for some steps
Scalability Challenges Exothermic reactions, handling of pyrophoric reagents, mixing efficiency at low temperatures.[4]Multiple unit operations, waste management from each step.
Advantages High efficiency, fewer steps.Well-established reactions, avoids cryogenic conditions.
Disadvantages Requires stringent anhydrous and cryogenic conditions.Longer overall synthesis time, more waste generated.

Conclusion and Recommendations

Both the "halogen dance" reaction and the multi-step N-oxide route are viable methods for the synthesis of this compound from 2-bromopyridine. The "halogen dance" is a more modern and efficient approach, offering a higher yield in a single pot, which is advantageous for laboratory-scale synthesis and rapid access to the target molecule. However, the requirement for cryogenic temperatures and the handling of pyrophoric reagents can present challenges for scale-up.

The multi-step N-oxide route, while longer and with a potentially lower overall yield, utilizes more classical and often less hazardous reagents and conditions. This can make it a more practical choice for larger-scale production where the infrastructure for cryogenic reactions may be limited.

Ultimately, the selection of the synthetic route should be based on a careful evaluation of the specific needs of the project, including the desired scale, available equipment, and safety considerations. This guide provides the necessary technical details to enable researchers and drug development professionals to make an informed decision and successfully synthesize this valuable building block.

References

Introduction: The Strategic Importance of 2-Bromo-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-4-iodopyrimidine

This guide provides a comprehensive technical overview of the solubility of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. Given the limited publicly available quantitative data for this specific molecule, this document synthesizes information from structurally analogous compounds, general principles of physical organic chemistry, and established experimental methodologies to provide a robust framework for its use.

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, present in a vast array of therapeutic agents and critical biological molecules like DNA and RNA.[1] The introduction of differential halogenation, as seen in this compound, creates a versatile intermediate with distinct reactive sites. This allows for sequential, regioselective functionalization through modern cross-coupling reactions, making it a valuable tool in the synthesis of complex molecular architectures for drug discovery programs.[2][3] Understanding the solubility of this intermediate is a prerequisite for its effective use, influencing everything from reaction solvent selection and optimization to purification strategies and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These parameters are fundamental to understanding its solubility behavior.

PropertyValueSource
CAS Number 1034619-55-0
Molecular Formula C₄H₂BrIN₂
Molecular Weight 284.88 g/mol
Appearance Crystalline Solid (Predicted)N/A
Melting Point 103.5-104.7 °C
Boiling Point 341.8 ± 34.0 °C (Predicted)
Density 2.495 ± 0.06 g/cm³ (Predicted)

Theoretical Solubility Profile: A Mechanistic Perspective

The solubility of a compound is governed by the principle of "like dissolves like," where the intermolecular forces between solute and solvent molecules dictate the energetics of dissolution.[4] The structure of this compound—featuring a polar aromatic pyrimidine core and two halogen substituents—suggests a nuanced solubility profile.

Structural Analysis:

  • Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors and significantly increase the polarity of the molecule compared to its pyridine analogue, 2-Bromo-4-iodopyridine.

  • Halogen Substituents: The carbon-bromine (C-Br) and carbon-iodine (C-I) bonds are polar, contributing to the molecule's overall dipole moment. However, the large, nonpolar alkyl chain is the dominant feature for solubility in bromoalkanes.[4]

  • Intermolecular Forces: The primary forces at play will be London dispersion forces, dipole-dipole interactions, and potential hydrogen bonding with protic solvents.

Inference from Analogues and Related Compounds: While specific quantitative data for this compound is scarce, we can infer its likely behavior from the well-documented analogue 2-Bromo-4-iodopyridine and general studies on pyrimidine derivatives.[5][6][7] The pyridine analogue is described as soluble in methanol and is expected to be soluble in a range of organic solvents due to its aromatic structure.[5][8] The presence of the second nitrogen atom in the pyrimidine ring should enhance its solubility in polar solvents compared to the pyridine counterpart.

Based on this analysis, the expected qualitative solubility is summarized below.

Solvent ClassExample SolventsExpected SolubilityRationale
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe high polarity of the pyrimidine ring is unlikely to be overcome by the weak dispersion forces offered by non-polar solvents.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateModerately to Highly SolubleThese solvents can engage in dipole-dipole interactions with this compound, effectively solvating it. Studies on other pyrimidine derivatives show good solubility in THF and ethyl acetate.[6]
Polar Aprotic (High Polarity) N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly SolubleThese solvents are strong hydrogen bond acceptors and have large dipole moments, making them excellent solvents for polar heterocyclic compounds like pyrimidines.[7]
Polar Protic Methanol, EthanolModerately SolubleThe nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors with the hydroxyl group of the solvent. However, the overall non-polar character from the halogenated ring may limit very high solubility. The related compound 2-Bromo-4-iodopyridine is known to be soluble in methanol.[5][8]
Aqueous WaterSparingly Soluble to InsolubleDespite the polar nature of the pyrimidine core, the large, hydrophobic bromo-iodo-substituted ring structure will likely result in poor water solubility.[5]

Experimental Determination of Thermodynamic Solubility

For any application in drug development or process chemistry, experimentally determined solubility data is essential. The shake-flask method is the gold-standard technique for determining equilibrium solubility and is highly recommended.[9]

Detailed Protocol: Shake-Flask Method

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (HPLC grade)

  • Sealed glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes and volumetric flasks

  • Syringe filters (chemically inert, e.g., PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The presence of undissolved solid is crucial to ensure saturation is achieved.[5]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To ensure complete separation of the supernatant from the solid, centrifuge the vials.[9]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.[9]

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method. Determine the concentration of this compound by comparing the peak area to a calibration curve prepared from standards of known concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification A Add Excess Solid to Vials B Add Known Volume of Solvent A->B C Seal and Agitate (24-48h at 25°C) B->C D Centrifuge Vials C->D I Saturated Solution (Equilibrium Reached) C->I E Collect & Filter Supernatant D->E F Dilute Sample E->F G HPLC Analysis F->G H Calculate Solubility (mg/mL) G->H I->D

Caption: Workflow for the experimental determination of solubility via the shake-flask method.

Safety, Handling, and Storage

As with any halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.[10] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[11] While specific stability data is not published, related compounds like 2-Bromo-4-iodopyridine are noted to be sensitive to light and air.[5] Therefore, it is prudent to store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

Conclusion

This compound is a strategically valuable building block whose utility in synthesis is critically dependent on its solubility characteristics. While quantitative data remains to be published, a theoretical analysis based on its physicochemical properties and comparison with analogous structures predicts moderate to high solubility in polar aprotic and protic organic solvents, with limited solubility in non-polar and aqueous media. For any rigorous application, the detailed shake-flask protocol provided herein serves as a self-validating system for researchers to generate the precise, high-quality solubility data required for successful drug discovery and development endeavors.

References

Stability and storage conditions for 2-Bromo-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-4-iodopyrimidine

Introduction

This compound is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science. Its unique disubstituted pattern, featuring bromine and iodine atoms at the 2- and 4-positions respectively, allows for regioselective functionalization through differential reactivity in cross-coupling reactions.[1][2] The carbon-iodine bond is significantly more reactive towards catalysts like palladium than the carbon-bromine bond, enabling sequential, controlled synthesis of complex molecular architectures.[3][4] This compound serves as a key intermediate in the development of novel pharmaceuticals, including anti-cancer agents, and advanced agrochemicals.[2][5]

Given its critical role and inherent reactivity, a comprehensive understanding of the stability and optimal storage conditions for this compound is paramount. Improper handling or storage can lead to degradation, compromising sample purity, introducing experimental variability, and ultimately impacting the success of complex synthetic campaigns. This guide provides a detailed analysis of the compound's stability profile, outlines potential degradation pathways, and establishes field-proven protocols for its storage, handling, and stability assessment.

Core Stability Profile and Degradation Mechanisms

The stability of this compound is influenced by several external factors. The primary concerns are its sensitivity to temperature, light, and atmospheric conditions, particularly oxygen and moisture.[2][3]

Key Physicochemical and Stability Data
PropertyValue / ObservationRationale & Impact on StabilitySource(s)
Molecular Formula C₅H₃BrIN-[5]
Molecular Weight 283.89 g/mol -[5]
Appearance White to yellow or orange crystalline powderDiscoloration (darkening) is a primary visual indicator of potential degradation, often due to light exposure or oxidation.[1][3]
Melting Point 59.0 - 68.0 °CA broad or depressed melting point range compared to a pure reference sample can indicate the presence of impurities from degradation.[1]
Light Sensitivity Light-sensitive; may discolor upon exposure.Photodegradation can occur, potentially involving homolytic cleavage of the C-I or C-Br bonds to form radical species, which can then propagate further reactions.[3]
Air Sensitivity Air-sensitive; susceptible to oxidation.The electron-rich pyrimidine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized byproducts.[3]
Thermal Stability Stable at recommended refrigerated temperatures.Elevated temperatures accelerate the rate of all degradation reactions, including oxidation and hydrolysis.[3][5]
Hydrolytic Stability Expected to be less stable under basic conditions.Halogenated pyridines and pyrimidines can undergo nucleophilic aromatic substitution, where halogens are displaced by hydroxide ions. This process is accelerated under basic pH.[3][6]
Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, mechanistic principles allow for the postulation of two primary routes: oxidation and hydrolysis.

  • Oxidative Degradation: Exposure to atmospheric oxygen can lead to the formation of pyridine N-oxide derivatives. This is a common pathway for nitrogen-containing heterocycles. The resulting N-oxide would have altered reactivity and physical properties.

  • Hydrolytic Degradation: In the presence of moisture, nucleophilic substitution of the halogen atoms by a hydroxyl group can occur. Due to the higher reactivity of the C-I bond, hydrolysis is most likely to occur at the 4-position first, yielding 2-Bromo-4-hydroxypyrimidine. Under more forcing conditions or prolonged exposure, the C-Br bond could also hydrolyze.[6]

G A This compound B Oxidative Degradation (Air/O₂) A->B D Hydrolytic Degradation (H₂O/Moisture) A->D C This compound N-oxide B->C Forms N-oxide E 2-Bromo-4-hydroxypyrimidine + HI D->E Nucleophilic Substitution (primarily at C4)

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To preserve the integrity and purity of this compound, adherence to strict storage and handling protocols is essential. These protocols are designed to mitigate the risks identified in the stability profile.

Summary of Recommended Storage Conditions
ParameterRecommendationRationaleSource(s)
Temperature Long-Term: 2-8 °C (Refrigerator) Short-Term: Cool, dry placeRefrigeration significantly slows the rate of potential degradation reactions.[3][5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidative degradation by excluding atmospheric oxygen.[3]
Light Exposure Store in a dark place, using amber or opaque containers.Prevents light-induced discoloration and potential photodegradation.[2][3]
Container Keep container tightly closed and properly sealed.Prevents exposure to atmospheric moisture and oxygen. Use of containers with high-integrity seals (e.g., PTFE-lined caps) is advised.[2][6]
Location Store in a well-ventilated area, away from incompatible materials.Ensures safety and prevents accidental contact with substances that could cause hazardous reactions.[7][8]
Workflow for Proper Handling and Aliquoting

Adherence to a systematic workflow when handling the compound minimizes exposure to deleterious atmospheric conditions.

G cluster_prep Preparation cluster_inert Inert Environment cluster_storage Storage A Equilibrate container to room temperature in a desiccator B Transfer container to glovebox or flush headspace with Argon A->B C Quickly weigh and aliquot desired amount into new vials B->C D Backfill all containers (original and aliquots) with Argon C->D E Tightly seal all vials with PTFE-lined caps D->E F Wrap vials in foil or place in opaque secondary container E->F G Return to 2-8°C storage F->G

Caption: Recommended workflow for handling and aliquoting the compound.

Experimental Protocol: Forced Degradation Study

To establish a comprehensive stability profile for a specific batch or formulation, a forced degradation study is essential. This protocol provides a framework for evaluating the compound's stability under accelerated stress conditions.

Objective: To identify potential degradation products and determine the intrinsic stability of this compound under thermal, photolytic, acidic, basic, and oxidative stress.

Methodology: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. The method must be able to resolve the parent peak from all potential degradation products.

Step 1: Preparation of Stock and Stress Solutions
  • Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

  • Basic Stress: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

  • Oxidative Stress: Dilute the stock solution with 3% Hydrogen Peroxide (H₂O₂) to a final concentration of ~100 µg/mL.

  • Thermal Stress (Solution): Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).

  • Thermal Stress (Solid): Place a known quantity of the solid compound in an oven at an elevated temperature (e.g., 60 °C).

  • Photolytic Stress: Expose an aliquot of the stock solution and a sample of the solid compound to a calibrated light source (e.g., ICH-compliant photostability chamber).

  • Control Sample: Dilute the stock solution with the mobile phase to ~100 µg/mL and store at 2-8 °C in the dark.

Step 2: Incubation and Sampling
  • Incubate all stress samples for a defined period (e.g., 24, 48, 72 hours).[3]

  • At each time point, withdraw a sample from each condition.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to the target analytical concentration with the mobile phase.

Step 3: HPLC Analysis
  • Analyze all control, stressed, and neutralized samples using a validated stability-indicating HPLC-UV method. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial for assessing peak purity and identifying the formation of new chromophores.

  • Example HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

    • Column Temperature: 30 °C

  • Quantify the remaining percentage of this compound and the formation of any degradation products (as % area).

G A Prepare 1 mg/mL Stock Solution B Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Incubate and Sample at Time Points (e.g., 0, 24, 48h) B->C D Neutralize/Quench and Dilute Samples C->D E Analyze via Stability-Indicating HPLC-DAD/PDA D->E F Assess Peak Purity E->F G Quantify Degradation (% Parent Remaining, % Impurity) E->G

References

Spectroscopic Data for 2-Bromo-4-iodopyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-iodopyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, with a bromine atom at the 2-position and an iodine atom at the 4-position, allows for selective functionalization through various cross-coupling reactions. This regioselectivity makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and utilization. While experimentally obtained spectra for this specific compound are not widely available in public databases, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles.[1][2]

Molecular Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a bromine atom at the C2 position and an iodine atom at the C4 position.[1]

PropertyValueSource
Molecular Formula C₄H₂BrIN₂[3]
Molecular Weight 283.84 g/mol [3]
Physical Form Solid
Storage Temperature Refrigerator

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. A key feature will be the isotopic pattern of the molecular ion, which is characteristic of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one iodine atom (monoisotopic ¹²⁷I).

m/z (Predicted)Assignment
283/285[M]⁺, Molecular ion peak exhibiting the characteristic isotopic pattern for one bromine atom.
Fragmentation Pathway

Electron Ionization (EI) mass spectrometry typically involves the fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For this compound, the fragmentation is likely to proceed through the loss of the halogen substituents and cleavage of the pyrimidine ring.

M [C₄H₂BrIN₂]⁺˙ m/z 283/285 M_minus_Br [C₄H₂IN₂]⁺ m/z 204 M->M_minus_Br - Br˙ M_minus_I [C₄H₂BrN₂]⁺ m/z 157/159 M->M_minus_I - I˙ M_minus_HCN [C₃HBrIN]⁺˙ m/z 256/258 M->M_minus_HCN - HCN

Caption: Predicted Electron Ionization (EI) mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.[2]

  • Ionization: An Electron Ionization (EI) source is utilized. The standard electron energy is 70 eV.[2]

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).[2]

  • Detection: The detector records the abundance of ions at each mass-to-charge (m/z) ratio.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared Spectrum Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching vibrations of the pyrimidine ring, and the C-Br and C-I stretching vibrations.[1]

Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1570 - 1550StrongC=C/C=N stretching (pyrimidine ring)
1450 - 1420StrongC=C/C=N stretching (pyrimidine ring)
Below 1000Medium-WeakC-Br and C-I stretches
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the preparation of a solid sample as a KBr pellet.

  • Sample Preparation: A small amount of the sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is acquired to subtract from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Predicted ¹H NMR Spectrum Data

The ¹H NMR spectrum of this compound is predicted to show two signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. The predicted data is for a solution in CDCl₃.

Chemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Number of ProtonsAssignment
~ 8.5Doublet (d)~ 5.01HH-6
~ 7.8Doublet (d)~ 5.01HH-5
Predicted ¹³C NMR Spectrum Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts are influenced by the electronegativity of the adjacent atoms. The predicted data is for a solution in CDCl₃.

Chemical Shift (δ, ppm) (Predicted)Assignment
~ 160C-6
~ 158C-2
~ 135C-5
~ 100C-4

NMR Spectral Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Shimming transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transformation h1_acq->ft c13_acq->ft phase Phasing & Baseline Correction ft->phase ref Chemical Shift Referencing phase->ref peak Peak Picking & Integration ref->peak assign Structural Assignment peak->assign report Data Reporting assign->report

Caption: A generalized workflow for NMR analysis of this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm and 16 to 64 scans, depending on the concentration. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 0 to 200 ppm) and a larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.[2]

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, baseline correction, and referencing to obtain the final spectrum.[4]

Conclusion

The spectroscopic data presented in this guide, although predicted, provides a solid foundation for the identification and characterization of this compound. The distinct patterns in mass spectrometry, characteristic absorptions in IR spectroscopy, and the chemical shifts and coupling patterns in NMR spectroscopy collectively serve as a reliable fingerprint for this compound. This information is crucial for researchers utilizing this compound as a building block in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

A-Technical-Guide-to-the-Synthesis-of-2-Bromo-4-iodopyrimidine-via-the-Halogen-Dance-Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the "halogen dance" (HD) reaction, with a specific focus on its strategic application for the synthesis of 2-bromo-4-iodopyrimidine. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, and the ability to selectively introduce halogens at specific positions is crucial for tuning molecular properties. This document delves into the mechanistic intricacies of the base-catalyzed halogen migration, offers a detailed, step-by-step experimental protocol, and provides critical insights into reaction optimization and troubleshooting. The content is structured to bridge theoretical understanding with practical laboratory application, serving as an essential resource for professionals engaged in synthetic organic chemistry.

Introduction: The Significance of Halogenated Pyrimidines

Pyrimidines are a fundamental class of N-heterocyclic compounds, forming the core structure of nucleobases such as cytosine, thymine, and uracil. Their derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms onto the pyrimidine ring is a powerful strategy for modulating the electronic properties, lipophilicity, and metabolic stability of these molecules. Furthermore, halogenated pyrimidines serve as versatile synthetic intermediates, enabling a wide array of cross-coupling reactions to build molecular complexity.

However, the direct and regioselective synthesis of specific polysubstituted halogenated pyrimidines can be challenging. The "halogen dance" reaction emerges as an elegant and powerful tool to overcome these synthetic hurdles, allowing for the seemingly counterintuitive migration of a halogen atom to a thermodynamically more stable position.[1][2][3]

The Halogen Dance Reaction: A Mechanistic Overview

The halogen dance is a base-catalyzed isomerization reaction wherein a halogen substituent migrates to a different position on an aromatic or heteroaromatic ring.[1] This transformation is driven by the formation of the most stable organometallic intermediate.[4] The reaction is particularly effective for heavier halogens like bromine and iodine.

The generally accepted mechanism involves a series of equilibria:

  • Deprotonation/Metal-Halogen Exchange: The reaction is initiated by a strong, non-nucleophilic base, typically an organolithium reagent like lithium diisopropylamide (LDA). This can lead to either direct deprotonation of an acidic ring proton or a metal-halogen exchange, generating a lithiated intermediate.[4]

  • Halogen Migration: The lithiated intermediate can then undergo an intermolecular halogen-metal exchange with another molecule of the starting material or a dihalogenated intermediate.[1][5] This process leads to the "dancing" of the halogen across the ring system.

  • Thermodynamic Control: The reaction proceeds until the most thermodynamically stable lithiated species is formed.[1][4] The position of the lithium atom is often directed by the acidity of the corresponding C-H bond.[4]

  • Electrophilic Quench: The final lithiated intermediate is then trapped with a suitable electrophile to yield the functionalized product.[1][5]

Factors such as the choice of base, solvent, temperature, and the nature of the electrophile can significantly influence the course and outcome of the reaction.[1]

Halogen_Dance_Mechanism cluster_0 Initiation cluster_1 Migration Cascade cluster_2 Termination Start Aryl Halide (Ar-X) Intermediate1 Lithiated Intermediate (Ar-Li) Start->Intermediate1 Deprotonation or Metal-Halogen Exchange Base Strong Base (e.g., LDA) Base->Intermediate1 Intermediate2 Rearranged Lithiated Intermediate (Ar'-Li) Intermediate1->Intermediate2 Intermolecular Halogen-Metal Exchange Dihalo Dihalogenated Species Intermediate1->Dihalo Product Functionalized Product (Ar'-E) Intermediate2->Product Electrophilic Quench Dihalo->Intermediate2 Electrophile Electrophile (E+) Electrophile->Product

Caption: Generalized workflow of the Halogen Dance reaction.

Synthesis of this compound: A Case Study

The synthesis of this compound from a suitable starting material like 2,4-dibromopyrimidine is a prime example of a controlled halogen dance reaction. In this transformation, a bromine atom is selectively replaced by an iodine atom, and the remaining bromine atom directs the regiochemistry.

The reaction proceeds via the formation of a lithiated intermediate, which then undergoes a halogen dance to position the lithium at the more thermodynamically stable 4-position. Subsequent quenching with an iodine source yields the desired this compound. This method offers a more direct and efficient route compared to traditional multi-step syntheses.[6]

Synthesis_Workflow Start Starting Material 2,4-Dibromopyrimidine Intermediate Intermediate 2-Bromo-4-lithiopyrimidine Start:f0->Intermediate:f0 Lithiation at -78 °C Reagent1 Reagent Lithium Diisopropylamide (LDA) Reagent1:f0->Intermediate:f0 Product Product This compound Intermediate:f0->Product:f0 Iodination Reagent2 Reagent Iodine (I2) Reagent2:f0->Product:f0

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • 2,4-Dibromopyrimidine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Schlenk flask or a three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Syringes and needles

  • Inert gas (Argon or Nitrogen) supply

  • Dry ice/acetone or cryocooler for low-temperature bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Preparation of LDA Solution: To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Lithiation of 2,4-Dibromopyrimidine: In a separate flame-dried flask under an inert atmosphere, dissolve 2,4-dibromopyrimidine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula or syringe to the solution of 2,4-dibromopyrimidine, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Slowly add the iodine solution to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional hour and then gradually warm to room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to consume excess iodine. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

Parameter Condition Rationale
Temperature -78 °CLow temperatures are crucial to prevent side reactions and ensure the stability of the lithiated intermediates.[1]
Base Lithium Diisopropylamide (LDA)A strong, non-nucleophilic base is required to deprotonate the pyrimidine ring without undergoing addition reactions.
Solvent Anhydrous Tetrahydrofuran (THF)An aprotic, polar solvent is necessary to solvate the organolithium species and maintain low temperatures. The absence of water is critical.
Equivalents of Reagents Slight excess of LDA and IodineEnsures complete consumption of the starting material and the lithiated intermediate, respectively.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete Lithiation: Ensure the LDA is freshly prepared and the reaction is carried out under strictly anhydrous conditions. The temperature must be maintained at -78 °C during the addition of n-BuLi and the lithiation step.

    • Degradation of Intermediate: The lithiated pyrimidine can be unstable at higher temperatures. Maintain the cold bath throughout the reaction until the electrophilic quench.

  • Formation of Side Products:

    • Protonated Starting Material: This indicates the presence of a proton source (e.g., moisture in the solvent or glassware). Ensure all materials are scrupulously dried.

    • Other Isomers: The formation of other iodinated isomers may suggest that the halogen dance did not proceed to thermodynamic equilibrium. Longer reaction times at -78 °C before the iodine quench may be necessary.

  • Optimization:

    • Base Screening: While LDA is common, other lithium amide bases such as lithium tetramethylpiperidide (LTMP) could be explored for improved regioselectivity or yield in certain cases.

    • Slow Addition: The slow, dropwise addition of reagents is critical to control the exothermic nature of the reactions and maintain a consistent low temperature.

Conclusion

The halogen dance reaction represents a sophisticated and powerful strategy in modern organic synthesis for the preparation of regiochemically defined halogenated heterocycles. The synthesis of this compound serves as an excellent practical example of the utility of this transformation. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively employ the halogen dance to access valuable building blocks for drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this reaction in a laboratory setting.

References

An In-depth Technical Guide to 2-Bromo-4-iodopyrimidine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Pyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional organic materials.[1][2] The introduction of multiple, distinct halogen atoms onto this privileged heterocycle, as seen in 2-bromo-4-iodopyrimidine, provides a powerful tool for synthetic chemists. This strategic dihalogenation allows for sequential and regioselective functionalization, enabling the construction of complex molecular architectures with high precision.[3][4] The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is the key to its synthetic utility, making this compound a highly sought-after intermediate in the development of novel pharmaceuticals and advanced materials.[5]

This technical guide offers a comprehensive overview of the physicochemical properties, reactivity, and synthetic applications of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only established data but also expert insights and detailed experimental protocols to facilitate its effective use in the laboratory.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its successful application. The following table summarizes the key known and predicted properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 1034619-55-0[6]
Molecular Formula C₄H₂BrIN₂[7]
Molecular Weight 284.88 g/mol [6]
Monoisotopic Mass 283.8446 Da[7]
Appearance Solid (predicted)-
Melting Point 103.5-104.7 °C[6]
Boiling Point 341.8 ± 34.0 °C (Predicted)[6]
SMILES C1=CN=C(N=C1I)Br[7]
InChIKey IPEJYDSOKWOWDS-UHFFFAOYSA-N[7]

Reactivity and Regioselectivity: A Tale of Two Halogens

The synthetic utility of this compound is dominated by the differential reactivity of the two halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for carbon-halogen bonds in oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl.[8] This principle dictates that the more labile carbon-iodine bond at the C-4 position will react selectively under milder conditions, leaving the more robust carbon-bromine bond at the C-2 position available for subsequent transformations. This predictable regioselectivity is a significant advantage in multistep syntheses.

The electron-deficient nature of the pyrimidine ring further influences the reactivity of the C-X bonds. The two nitrogen atoms withdraw electron density from the ring, making the carbon atoms more electrophilic and generally more susceptible to nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions compared to their pyridine analogues.

Below is a diagram illustrating the principle of regioselective functionalization of this compound.

G cluster_0 Regioselective Cross-Coupling Start This compound Reaction1 Mild Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Reaction1 Selective reaction at C4-I bond Intermediate 4-Substituted-2-bromopyrimidine Reaction1->Intermediate Reaction2 More Forcing Pd-Catalyzed Cross-Coupling or Alternative Chemistry Intermediate->Reaction2 Reaction at C2-Br bond Product 2,4-Disubstituted Pyrimidine Reaction2->Product

Caption: Regioselective functionalization of this compound.

Experimental Protocols for Key Transformations

The following protocols are generalized procedures for the selective functionalization of this compound. While these are based on well-established methodologies for similar substrates, optimization for specific coupling partners is recommended.

Selective Suzuki-Miyaura Coupling at the C-4 Position

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following protocol is designed for the selective reaction at the C-4 iodo-position.

Methodology:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: To the flask, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.). Then, add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-bromopyrimidine.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Setup 1. Combine Reactants: - this compound - Boronic Acid - Base (K₂CO₃) Inert 2. Establish Inert Atmosphere (Ar/N₂) Setup->Inert Add 3. Add Pd Catalyst & Degassed Solvent Inert->Add React 4. Heat and Stir (80-90 °C) Add->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Workup 6. Aqueous Work-up & Extraction Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product 4-Aryl-2-bromopyrimidine Purify->Product

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Selective Sonogashira Coupling at the C-4 Position

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. This protocol is tailored for the selective alkynylation at the C-4 position of this compound.

Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst, typically CuI (0.05 equiv.).

  • Solvent and Base Addition: Add anhydrous and degassed triethylamine (Et₃N) and an anhydrous, degassed solvent such as tetrahydrofuran (THF).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for less reactive alkynes.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-4-(alkynyl)pyrimidine.

G cluster_workflow Sonogashira Coupling Workflow Setup 1. Combine Reactants: - this compound - Pd/Cu Catalysts Inert 2. Establish Inert Atmosphere (Ar) Setup->Inert Add 3. Add Degassed Solvent & Base (Et₃N) Inert->Add Alkyne 4. Add Terminal Alkyne Add->Alkyne React 5. Stir at Room Temp. Alkyne->React Monitor 6. Monitor by TLC/LC-MS React->Monitor Workup 7. Quench & Aqueous Work-up Monitor->Workup Purify 8. Column Chromatography Workup->Purify Product 2-Bromo-4-(alkynyl)pyrimidine Purify->Product

Caption: Experimental workflow for selective Sonogashira coupling.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated pyrimidines are a class of compounds with significant potential in drug discovery.[9] this compound, with its two addressable positions for chemical modification, is a valuable scaffold for the synthesis of compound libraries for high-throughput screening.

The pyrimidine core is a common motif in a wide range of biologically active molecules, including kinase inhibitors, antivirals, and anti-inflammatory agents.[1][10] this compound has been described as an anti-inflammatory and antiviral agent, with potential applications in inhibiting viral DNA synthesis and replication.[5] Its utility also extends to the functionalization of other molecules through alkylation reactions.[5] The ability to selectively introduce different functionalities at the C-2 and C-4 positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions. It is recommended to handle the compound in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat. For specific safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and strategically important building block for organic synthesis. Its well-defined physicochemical properties and, most importantly, the differential reactivity of its carbon-halogen bonds, provide a reliable platform for the regioselective synthesis of complex polysubstituted pyrimidines. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable compound in their drug discovery and materials science endeavors.

References

An In-depth Technical Guide to 2-bromo-4-iodopyrimidine (CAS 1034619-55-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for the specific compound 2-bromo-4-iodopyrimidine. This guide synthesizes the available data and provides general principles and protocols applicable to related halopyrimidines and pyrimidine derivatives. All protocols are for research purposes and should be adapted and validated as necessary.

Introduction

This compound is a halogenated pyrimidine derivative with the CAS number 1034619-55-0. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, anti-inflammatory, and antiviral agents. The strategic placement of a bromine and an iodine atom on the pyrimidine ring suggests its potential as a versatile intermediate for synthetic chemistry, allowing for selective functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of the known properties and inferred handling procedures for this compound, alongside a discussion of the potential biological activities associated with the broader class of pyrimidine derivatives.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 1034619-55-0-
Molecular Formula C₄H₂BrIN₂[1]
Molecular Weight 284.88 g/mol [1]
Appearance Solid (predicted)-
Melting Point 103.5-104.7 °C-
Boiling Point 341.8±34.0 °C (Predicted)-
Density 2.495±0.06 g/cm³ (Predicted)-
pKa -2.05±0.10 (Predicted)-
InChI Key IPEJYDSOKWOWDS-UHFFFAOYSA-N[1]
SMILES C1=CN=C(N=C1I)Br[1]

Synthesis and Characterization

While a specific, validated synthesis protocol for this compound is not widely published, related dihalogenated pyridines are often synthesized via "halogen dance" reactions from a monohalogenated precursor.[2] This typically involves the use of a strong base like lithium diisopropylamide (LDA) followed by quenching with an iodine source.

General Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., 2-bromopyrimidine) reaction Reaction with Strong Base (LDA) followed by Iodination (I₂) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms ir IR Spectroscopy product->ir analysis Structural Confirmation nmr->analysis ms->analysis ir->analysis

Caption: General workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrimidine ring. The chemical shifts and coupling constants will be influenced by the electronegativity of the nitrogen, bromine, and iodine atoms.

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the halogens will be significantly shifted.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (284.88 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom and one iodine atom.[3]

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the pyrimidine ring, and C-Br and C-I stretching vibrations.[4]

Handling, Storage, and Safety

Given the presence of bromo and iodo functional groups and the pyrimidine core, this compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.[5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[5][6]

  • Skin and Body Protection: A lab coat is required. For larger quantities, additional protective clothing may be necessary.[5][6]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

Safety Precautions: Based on hazard statements for related compounds, this compound is predicted to be:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

In case of exposure, follow standard first-aid procedures. For eye or skin contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[6]

Potential Biological Activities and Applications in Drug Discovery

While there is no specific biological data for this compound, the pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Kinase Inhibition

Pyrimidine derivatives are well-established as kinase inhibitors, with many approved drugs targeting various kinases.[7] The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase active site. The 2- and 4-positions of the pyrimidine ring are often substituted to achieve potency and selectivity. Therefore, this compound could serve as a valuable starting point for the synthesis of novel kinase inhibitors.

General Kinase Inhibitor Screening Workflow:

G compound This compound Derivative Library assay In Vitro Kinase Assay (e.g., Kinase Glo®, HTRF®) compound->assay ic50 Determine IC₅₀ Values assay->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity cellular Cell-based Assays (Proliferation, Apoptosis) selectivity->cellular sar Structure-Activity Relationship (SAR) Studies cellular->sar lead Lead Compound sar->lead G stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor pathways Signaling Pathways (NF-κB, MAPK) receptor->pathways mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) pathways->mediators response Inflammatory Response mediators->response inhibition Pyrimidine Derivative inhibition->pathways

References

A Guide to the Multi-Step Synthesis of 2-Bromo-4-iodopyrimidine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust multi-step synthesis for 2-bromo-4-iodopyrimidine, a highly valuable heterocyclic building block in medicinal chemistry. The strategic installation of two different halogens on the pyrimidine core offers orthogonal reactivity, enabling selective and sequential functionalization in cross-coupling reactions.[1] This guide focuses on a reliable pathway proceeding through a pyrimidine N-oxide intermediate, a critical step for achieving the desired regioselectivity. We will dissect the causality behind experimental choices, provide detailed, field-tested protocols, and present quantitative data to support researchers, chemists, and drug development professionals in leveraging this powerful synthetic route.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of distinct halogen atoms at specific positions, as in this compound, creates a versatile platform for molecular elaboration. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility.[2][3] The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for selective functionalization at the C4-position while leaving the C2-bromo position available for subsequent transformations.[4][5] This predictable regioselectivity is invaluable for the efficient and controlled synthesis of complex, polysubstituted pyrimidines, accelerating the exploration of chemical space in drug discovery programs targeting kinases, metabolic enzymes, and other critical cellular targets.[6]

Overall Synthetic Strategy

The synthesis of this compound is achieved via a three-step sequence starting from the commercially available 2-bromopyrimidine. The core of this strategy is the temporary introduction of an N-oxide functionality. This modification serves a critical purpose: it electronically modulates the pyrimidine ring, deactivating the C2 and C6 positions while strongly activating the C4 position for electrophilic substitution. This activation is essential for the regioselective introduction of iodine. The final step involves the removal of the N-oxide to yield the target compound.

G Start 2-Bromopyrimidine Step1 Step 1: N-Oxidation Start->Step1 N_Oxide 2-Bromopyrimidine 1-Oxide Step2 Step 2: Regioselective Iodination N_Oxide->Step2 Iodo_N_Oxide This compound 1-Oxide Step3 Step 3: Deoxygenation Iodo_N_Oxide->Step3 Final_Product This compound Step1->N_Oxide Step2->Iodo_N_Oxide Step3->Final_Product

Caption: Overall synthetic pathway for this compound.

Step 1: N-Oxidation of 2-Bromopyrimidine

Expertise & Rationale

The initial N-oxidation of the pyrimidine ring is the most critical strategic decision in this synthesis. Pyrimidine itself is an electron-deficient heterocycle, making it resistant to electrophilic aromatic substitution. The nitrogen lone pair of an N-oxide, however, can donate electron density into the ring system, particularly at the C2, C4, and C6 positions.[7] Concurrently, the powerful inductive electron-withdrawing effect of the N-oxide group deactivates the adjacent C2 and C6 positions. The net result is a strong activation of the C4 position towards electrophilic attack, setting the stage for highly regioselective iodination.[8][9]

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are the reagents of choice for this transformation. They are effective oxidants for electron-deficient nitrogen heterocycles and generally provide clean reactions with manageable workups.[10][11]

Detailed Experimental Protocol: Synthesis of 2-Bromopyrimidine 1-Oxide
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyrimidine (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane (approx. 10 mL per gram of pyrimidine).

  • Reagent Addition: In a separate beaker, dissolve m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq.) in the same solvent. Add this solution dropwise to the stirring pyrimidine solution at room temperature over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-65°C and monitor by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed (typically 4-6 hours).[10]

  • Workup: Cool the mixture to room temperature and evaporate the solvent in vacuo. Redissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

  • Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (Na₂CO₃) (2 x 50 mL) to remove m-chlorobenzoic acid, followed by brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-bromopyrimidine 1-oxide, which can be used in the next step without further purification or recrystallized from a suitable solvent system like ethyl acetate/hexanes.

Data Summary for N-Oxidation
ParameterValue
Starting Material 2-Bromopyrimidine
Reagent m-Chloroperoxybenzoic acid (m-CPBA)
Stoichiometry 1.5 equivalents
Solvent Acetonitrile or Dichloromethane
Temperature 60-65 °C
Reaction Time 4-6 hours
Typical Yield 85-95%

Step 2: Regioselective Iodination

Expertise & Rationale

With the C4 position of the pyrimidine N-oxide activated, electrophilic iodination can proceed with high regioselectivity. The choice of iodinating agent is crucial for efficiency and to avoid side reactions. A common and effective method for iodinating activated heterocycles involves the use of molecular iodine (I₂) in the presence of a Lewis acid or an oxidant to generate a more potent electrophilic iodine species ("I⁺").[12] Reagents like silver nitrate (AgNO₃) or silver sulfate (Ag₂SO₄) are effective in this role, sequestering iodide to drive the reaction forward.[12]

Detailed Experimental Protocol: Synthesis of this compound 1-Oxide
  • Setup: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve 2-bromopyrimidine 1-oxide (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Add elemental iodine (I₂, 1.2 eq.) and silver sulfate (Ag₂SO₄, 1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.

  • Workup: Cool the reaction to room temperature and filter through a pad of celite to remove silver salts. Wash the celite pad with additional acetic acid.

  • Isolation: Carefully pour the filtrate onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is ~8.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any remaining iodine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Final Purification: Purify the crude material by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure this compound 1-oxide.

Data Summary for Iodination
ParameterValue
Starting Material 2-Bromopyrimidine 1-Oxide
Reagents Iodine (I₂), Silver Sulfate (Ag₂SO₄)
Stoichiometry 1.2 equivalents each
Solvent Glacial Acetic Acid
Temperature 80-90 °C
Reaction Time 8-12 hours
Typical Yield 60-75%

Step 3: Deoxygenation

Expertise & Rationale

The final step is the removal of the N-oxide group to furnish the target this compound. This reduction must be performed under conditions that do not affect the halogen substituents. Phosphorus trichloride (PCl₃) is a classic and highly effective reagent for the deoxygenation of aromatic N-oxides.[13] The mechanism involves the attack of the N-oxide oxygen onto the phosphorus atom, followed by an intramolecular rearrangement and elimination that cleanly removes the oxygen. Newer, milder catalytic methods exist, but the PCl₃ method is robust, high-yielding, and generally well-tolerated by aryl halides.[14]

Detailed Experimental Protocol: Synthesis of this compound
  • Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound 1-oxide (1.0 eq.) and dissolve it in a dry, aprotic solvent like chloroform (CHCl₃) or acetonitrile.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add phosphorus trichloride (PCl₃, 1.2 eq.) dropwise via syringe, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until all the starting material has been consumed.

  • Quenching: Carefully quench the reaction by slowly pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. Caution: The quenching of PCl₃ is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography to yield this compound as a crystalline solid.

Data Summary for Deoxygenation
ParameterValue
Starting Material This compound 1-Oxide
Reagent Phosphorus Trichloride (PCl₃)
Stoichiometry 1.2 equivalents
Solvent Chloroform (dry)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 90-98%

Synthetic Workflow Visualization

workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Iodination cluster_2 Step 3: Deoxygenation start 2-Bromopyrimidine in MeCN add_mcpba Add m-CPBA (1.5 eq) start->add_mcpba react1 Heat to 65°C, 4-6h add_mcpba->react1 workup1 Evaporate & Redissolve Wash with NaHCO₃ react1->workup1 dry1 Dry (Na₂SO₄) & Concentrate workup1->dry1 product1 2-Bromopyrimidine 1-Oxide dry1->product1 add_reagents2 Add I₂ (1.2 eq) & Ag₂SO₄ (1.2 eq) in Acetic Acid product1->add_reagents2 To next step react2 Heat to 90°C, 8-12h add_reagents2->react2 workup2 Filter (Celite) Neutralize & Extract react2->workup2 wash2 Wash with Na₂S₂O₃ Dry & Concentrate workup2->wash2 purify2 Column Chromatography wash2->purify2 product2 This compound 1-Oxide purify2->product2 dissolve3 Dissolve in dry CHCl₃ Cool to 0°C product2->dissolve3 To next step add_pcl3 Add PCl₃ (1.2 eq) dissolve3->add_pcl3 react3 Stir at RT, 2-4h add_pcl3->react3 quench3 Quench on Ice/NaHCO₃ Extract react3->quench3 dry3 Dry (Na₂SO₄) & Concentrate quench3->dry3 product3 This compound dry3->product3

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via an N-oxide intermediate is a strategic and effective method for producing this valuable building block. By leveraging the electronic modulation provided by the N-oxide group, this route ensures a highly regioselective iodination at the C4 position, which is otherwise difficult to achieve. Each step—N-oxidation, iodination, and deoxygenation—is robust and high-yielding, making the overall process reliable for both laboratory-scale synthesis and potential scale-up. This guide provides the necessary technical insights and detailed protocols to empower researchers in their pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Purity Analysis of 2-Bromo-4-iodopyrimidine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-4-iodopyrimidine is a critical heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The purity of this intermediate is paramount as impurities can adversely affect reaction yields, downstream processability, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, technically-grounded framework for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of this compound. We will delve into the causal reasoning behind methodological choices, from mobile phase composition to detector settings, and present a self-validating protocol designed to meet stringent regulatory standards.

Introduction: The Significance of Purity in Synthesis

In the realm of drug development and fine chemical synthesis, the starting materials' quality dictates the final product's quality. This compound, with its distinct bromine and iodine substituents, offers selective reactivity in cross-coupling reactions, making it a valuable synthetic intermediate.[2][3] However, the presence of process-related impurities, such as starting materials, byproducts, or degradation products, can lead to unforeseen side reactions and compromise the integrity of the synthetic pathway.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for quantifying non-volatile and thermally stable compounds, making it the method of choice for the purity analysis of this compound.[4] This guide will provide researchers and drug development professionals with the necessary insights to implement a reliable HPLC method for the quality control of this vital chemical intermediate.

Foundational Principles: Reversed-Phase HPLC

The separation of this compound and its potential impurities is best achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] This technique employs a nonpolar stationary phase and a polar mobile phase.[7]

Mechanism of Separation: In RP-HPLC, hydrophobic molecules in the polar mobile phase tend to adsorb to the hydrophobic stationary phase.[7] The elution of analytes is facilitated by increasing the organic solvent concentration in the mobile phase, which reduces the polarity and increases the elution strength. Hydrophilic molecules have a weaker interaction with the stationary phase and are eluted first.[7]

The choice of a C18 (octadecylsilane) column is standard for the analysis of pyrimidine derivatives due to its strong hydrophobic retention, which is suitable for separating a wide range of organic molecules.[8]

HPLC Method Development and Protocol

The following protocol has been meticulously developed to ensure specificity, linearity, accuracy, and precision in the purity analysis of this compound.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 1034619-55-0[9]
Molecular Formula C4H2BrIN2[9]
Molecular Weight 284.88 g/mol [9]
Appearance White to yellow crystalline powder
Melting Point 103.5-104.7 °C[9]
Solubility Soluble in methanol, acetonitrile[2]
Detailed Experimental Protocol

This protocol is designed for the quantitative purity assessment of this compound.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)Provides excellent hydrophobic retention and separation for a broad range of organic molecules.[8]
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier used to elute the analytes from the column. Acetonitrile is chosen for its low viscosity and UV transparency.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-20 min: 95% B; 20.1-25 min: 5% B (re-equilibration)A gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to elute the highly retained main component in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds, providing good sensitivity for this compound.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using the initial mobile phase composition (95:5 Water:Acetonitrile) as the diluent.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.[4]

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weigh Accurately Weigh Reference & Sample Dissolve Dissolve in Initial Mobile Phase Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Gradient Elution (5-95% Acetonitrile) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report Forced_Degradation cluster_stress Stress Conditions substance This compound (API Solution) Acid Acidic Hydrolysis (e.g., 0.1M HCl) substance->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH) substance->Base Oxidation Oxidation (e.g., 3% H2O2) substance->Oxidation Thermal Thermal (e.g., 105°C) substance->Thermal Photo Photolytic (e.g., UV Light) substance->Photo analysis Analyze by HPLC Acid->analysis Base->analysis Oxidation->analysis Thermal->analysis Photo->analysis result Demonstrate Specificity: Peak purity and resolution of API from degradants analysis->result

References

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling at the C-4 Position of 2-Bromo-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical agents and advanced materials.[1] 2-Bromo-4-iodopyrimidine stands out as a highly versatile building block, featuring two distinct halogen atoms that allow for sequential, site-selective cross-coupling reactions. This guide provides a comprehensive technical overview and a field-proven protocol for achieving highly regioselective Suzuki-Miyaura coupling at the C-4 position. By leveraging the inherent differential reactivity of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds, this methodology enables the precise introduction of aryl, heteroaryl, or vinyl groups at the 4-position while preserving the 2-bromo substituent for subsequent transformations.[2]

The Principle of Regioselectivity: A Mechanistic Rationale

The success of this selective transformation is fundamentally governed by the well-established principles of palladium-catalyzed cross-coupling chemistry. The regiochemical outcome is not arbitrary but is dictated by the relative bond dissociation energies of the carbon-halogen bonds and their corresponding propensity to undergo the rate-determining oxidative addition step with a palladium(0) catalyst.[2][3]

Key Factors Driving C-4 Selectivity:

  • Carbon-Halogen Bond Strength: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3][4] The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and oxidative addition to the Pd(0) center. This inherent reactivity difference is the primary driver for selectivity.[2][4]

  • Electronic Nature of the Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system.[5][6] This electronic characteristic makes the attached halogens more reactive towards oxidative addition compared to analogous benzene halides.[5][7]

  • Positional Activation: On the pyrimidine core, the C4 and C6 positions are the most electron-deficient and, therefore, the most activated towards nucleophilic attack and oxidative addition.[3] The C2 position is also activated, but to a lesser extent, while the C5 position is the least reactive.[3] The combination of the most labile halogen (Iodine) at the most activated position (C-4) creates a strong thermodynamic and kinetic preference for the reaction to occur at this site.

By employing mild reaction conditions, such as lower temperatures and controlled reaction times, the kinetic product arising from the more facile C-I bond activation is overwhelmingly favored, yielding the desired 2-bromo-4-substituted pyrimidine.[4]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst. The base plays a crucial role in the transmetalation step by activating the boronic acid.[8][9]

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid Ar-Pd(II)(I)L₂ pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)(R)L₂ pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 2-Bromo-4-R-Pyrimidine pd2_trans->product pyrimidine This compound pyrimidine->pd2_oxid Selective C-I Activation boronic R-B(OH)₂ + Base boronic->pd2_trans

Caption: The Suzuki-Miyaura catalytic cycle for selective C-4 coupling.

Data Presentation: Reagents and Conditions

The selection of catalyst, base, and solvent is critical for achieving high yield and selectivity. The following tables summarize representative reagents and conditions extrapolated from successful applications in the literature.[1][10]

Table 1: Key Reagents for Selective Suzuki Coupling

ReagentPurposeTypical AmountNotes
This compoundStarting Material1.0 equivalentThe limiting reagent in the reaction.
Aryl/Heteroaryl Boronic AcidCoupling Partner1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.[10]
Palladium CatalystCatalyst0.5 - 5 mol%See Table 2 for specific examples. Lower loadings are possible with highly active catalysts.[5][6]
BaseBoronic Acid Activator2.0 - 3.0 equivalentsK₂CO₃ or Cs₂CO₃ are commonly used. The base facilitates the transmetalation step.[8][10]
SolventReaction MediumAnhydrous, DegassedA mixture like 1,4-Dioxane/Water (4:1) or DMF is common.[1][10] Degassing is crucial.

Table 2: Comparative Performance of Palladium Catalyst Systems

Catalyst System (Precursor + Ligand)BaseSolventTemp (°C)Approx. Yield (%)Key Advantages / Notes
Pd(PPh₃)₄ (Tetrakis)K₂CO₃Dioxane/H₂O80-10085-95A classic, reliable catalyst for this transformation.[6][10] Can be sensitive to air.
PdCl₂(dppf)Cs₂CO₃DMF9088-96Effective for a broad range of boronic acids; good stability.[1]
Pd(OAc)₂ + SPhosK₂CO₃Toluene/H₂O10090-98Highly active system allowing for lower catalyst loading and broader substrate scope.[1]

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Suzuki coupling of an arylboronic acid to the 4-position of this compound. Optimization may be required for specific substrates.

Materials and Equipment
  • Reagents: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Anhydrous 1,4-Dioxane, Deionized Water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Oven-dried Schlenk flask, magnetic stir bar, condenser, oil bath, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), syringes, needles, TLC plates, rotary evaporator, flash chromatography system.

Step-by-Step Methodology
  • Preparation of Degassed Solvents: Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and Water. Degas the solvent mixture thoroughly for 30-60 minutes by bubbling Argon or Nitrogen gas through it or by using a freeze-pump-thaw cycle.

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and powdered potassium carbonate (K₂CO₃, 2.0 equiv.).[2][10]

    • Causality: Using oven-dried glassware and anhydrous reagents minimizes water content that can interfere with the reaction, although the Suzuki reaction is generally tolerant to water.

  • Inert Atmosphere:

    • Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to lower yields and failed reactions.[2]

  • Catalyst and Solvent Addition:

    • Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.[10]

    • Using a syringe, add the degassed 1,4-Dioxane/Water solvent mixture to the flask.

    • Causality: Adding the catalyst under a positive flow of inert gas prevents its exposure to the atmosphere.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

    • Attach a condenser to the flask (under inert gas).

    • Causality: Milder heating conditions (compared to what might be needed for C-Br activation) ensure the selective coupling at the more reactive C-I bond.[4]

  • Monitoring Progress:

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 4-16 hours).[2][10]

  • Workup Procedure:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual water and inorganic salts.[2]

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-bromo-4-arylpyrimidine product.[2][10]

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation start Start reagents 1. Combine Solids (Pyrimidine, Boronic Acid, Base) start->reagents end End inert 2. Establish Inert Atmosphere (Evacuate/Backfill x3) reagents->inert addition 3. Add Catalyst & Degassed Solvent inert->addition heating 4. Heat & Stir (80-100 °C) addition->heating monitor 5. Monitor by TLC/LC-MS heating->monitor workup 6. Aqueous Workup (Extraction & Drying) monitor->workup purify 7. Flash Column Chromatography workup->purify product Pure 2-Bromo-4-Arylpyrimidine purify->product product->end

Caption: Experimental workflow for selective Suzuki coupling.

References

Introduction: The Strategic Importance of C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyrimidine

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] Its broad functional group tolerance and wide substrate scope have replaced harsher, more traditional methods, significantly expanding the chemist's toolkit for molecular construction.[1]

This guide focuses on a particularly valuable and nuanced application: the regioselective amination of this compound. This dihalogenated heterocycle presents a unique synthetic opportunity. The differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a stepwise, controlled functionalization, enabling the creation of complex, diversely substituted pyrimidine scaffolds from a single, readily available starting material.[3] As a Senior Application Scientist, this document will not only provide a protocol but also delve into the mechanistic rationale and strategic considerations essential for success in the laboratory.

Principle of Regioselectivity: Exploiting Halogen Reactivity

The cornerstone of this protocol is the predictable and controllable regioselectivity of the amination reaction. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) center.[1][4] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The established order of reactivity for aryl halides is:

C-I > C-Br > C-Cl > C-F [2][3]

For this compound, the C-I bond at the 4-position is significantly weaker and therefore more susceptible to oxidative addition than the C-Br bond at the 2-position.[2] By carefully controlling reaction conditions—particularly temperature and reaction time—it is possible to achieve highly selective amination at the C-4 iodo-substituent while leaving the C-2 bromo-substituent untouched for subsequent, orthogonal chemical transformations. This kinetic preference forms the basis for the selective synthesis of 4-amino-2-bromopyrimidine derivatives.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical to rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle.[5][6]

Buchwald_Hartwig_Catalytic_Cycle pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex L₂PdII(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + HNR₂ - HX (Base) amido_complex L₂PdII(Ar)(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ (Product) reductive_elimination->product center

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition : A coordinatively unsaturated Pd(0) species, stabilized by phosphine ligands (L), reacts with the aryl halide (Ar-X). In our case, this is preferentially the C-I bond of this compound. This forms a Pd(II) intermediate.[4][7]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex, regenerating the halide salt.[4]

  • Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, which is simultaneously reduced from Pd(II) back to the active Pd(0) catalyst.[4][7]

Strategic Reaction Design: Parameter Selection

The success of the regioselective amination hinges on the judicious selection of reaction parameters. Each component plays a critical role in catalyst activity, stability, and selectivity.

Catalyst and Ligand: The Heart of the Reaction

The choice of palladium precursor and, more importantly, the phosphine ligand is paramount.[8] Modern Buchwald-Hartwig aminations rely on bulky, electron-rich dialkylbiaryl phosphine ligands.[1][9]

  • Expertise & Experience : The steric bulk of these ligands promotes the formation of a monoligated palladium species, which is highly active and accelerates both the oxidative addition and the crucial reductive elimination steps.[1][10] The electron-rich nature of the ligand enhances the rate of oxidative addition. For the challenging amination of electron-deficient heteroaryl halides like pyrimidines, these advanced ligands are not just beneficial; they are often essential.

Ligand ClassRecommended LigandsTarget AminesRationale
For Primary Amines BrettPhos, XPhosPrimary alkyl & aryl aminesDesigned to overcome challenges associated with primary amines, reducing side reactions like hydrodehalogenation.[5]
For Secondary Amines RuPhos, SPhosSecondary alkyl & aryl aminesOptimized for the generally higher steric demand of coupling secondary amines.[5]
General Purpose BINAP, XantphosBroad applicabilityWhile older, these bidentate ligands can still be effective, particularly for aryl iodides, as they can prevent the formation of inactive palladium iodide dimers.[1][4]
Base Selection: The Activator

The base's primary role is to deprotonate the amine upon coordination to the palladium center, forming the key palladium-amido intermediate.[4]

  • Strong Bases : Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base, allowing for high reaction rates.[5] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that offers excellent proton tolerance, making it suitable for substrates with sensitive protic groups.[5]

  • Milder Bases : For substrates containing base-sensitive functional groups (e.g., esters, enolizable ketones), a switch to a milder base is necessary.[5] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives, though they may require higher temperatures or longer reaction times to achieve full conversion.[11]

Solvent and Temperature: The Reaction Environment
  • Solvent : Anhydrous, degassed aprotic polar solvents are required. Toluene and 1,4-dioxane are the most commonly used and effective solvents for this transformation.[3][4]

  • Temperature : Reaction temperatures typically range from 80-110 °C.[3][6] It is crucial to start at a moderate temperature (e.g., 80 °C) to maximize selectivity for the more reactive C-I bond. If the reaction is sluggish, the temperature can be increased incrementally while monitoring for the formation of the C-2 aminated side product.

Optimization_Workflow start Start: Define Amine amine_type Amine Type? start->amine_type primary_amine Primary Amine amine_type->primary_amine Primary secondary_amine Secondary Amine amine_type->secondary_amine Secondary ligand_choice1 Select Ligand: BrettPhos or XPhos primary_amine->ligand_choice1 ligand_choice2 Select Ligand: RuPhos or SPhos secondary_amine->ligand_choice2 base_sensitivity Base-Sensitive Functionality? ligand_choice1->base_sensitivity ligand_choice2->base_sensitivity strong_base Select Base: NaOt-Bu or LHMDS base_sensitivity->strong_base No mild_base Select Base: Cs₂CO₃ or K₃PO₄ base_sensitivity->mild_base Yes setup Set Up Reaction: Pd Pre-catalyst (1-3 mol%) Ligand (1.2-1.5x Pd) Base (1.5-2.0 equiv.) Solvent (Toluene/Dioxane) Temp (80-100 °C) strong_base->setup mild_base->setup monitor Monitor by LC-MS/TLC setup->monitor

Caption: Decision workflow for selecting optimal reaction parameters.

Experimental Protocol: Regioselective Amination at C-4

This protocol provides a general procedure. Optimization may be required for specific amine substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Materials & Reagents

ReagentFormulaPurposeTypical Stoichiometry
This compoundC₄H₂BrIN₂Aryl Halide1.0 equiv.
AmineR¹R²NHNucleophile1.1 - 1.2 equiv.
Palladium Pre-catalyste.g., Pd₂(dba)₃, Pd(OAc)₂Catalyst Source1-3 mol %
Phosphine Ligande.g., XPhos, RuPhosLigand1.2 - 1.5 mol eq. to Pd
Basee.g., NaOt-Bu, Cs₂CO₃Activator1.5 - 2.0 equiv.
Anhydrous Solvente.g., Toluene, DioxaneSolvent0.1 - 0.2 M

Step-by-Step Procedure

  • Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.03 equiv.), the appropriate phosphine ligand (0.02-0.06 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Inert Atmosphere : Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition : Under a positive pressure of inert gas, add the amine (1.1 equiv., if solid) followed by the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M). If the amine is a liquid, add it via syringe after the solvent.

  • Reaction Execution : Place the sealed tube in a pre-heated oil bath or heating block set to 80-100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours. Look for the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the desired 4-amino-2-bromopyrimidine product.

  • Characterization : Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting and Side Reactions

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to a successful outcome.

Troubleshooting_Guide issue Observed Issue low_conversion Low or No Conversion issue->low_conversion poor_selectivity Poor Regioselectivity (C-2 Amination) issue->poor_selectivity side_products Hydrodehalogenation Side Product issue->side_products sol_catalyst Increase Catalyst/Ligand Loading (up to 5 mol%) Consider a Pd Pre-catalyst low_conversion->sol_catalyst Possible Cause: Catalyst Inactivity sol_reagents Check Reagent Purity: - Use anhydrous, degassed solvent - Ensure base is fresh/dry low_conversion->sol_reagents Possible Cause: Reagent Degradation sol_temp_low Increase Temperature (in 10 °C increments) low_conversion->sol_temp_low Possible Cause: Insufficient Energy sol_temp_high Decrease Temperature (e.g., 80 °C or lower) poor_selectivity->sol_temp_high Possible Cause: Over-heating sol_ligand Screen Different Ligands (e.g., XPhos, RuPhos) poor_selectivity->sol_ligand Possible Cause: Suboptimal Ligand side_products->sol_reagents Possible Cause: Water in Reaction

Caption: A troubleshooting guide for common issues.

  • Issue: Low or No Conversion [8]

    • Cause : Inactive catalyst. This can be due to poor quality reagents (especially water in the solvent or base) or insufficient catalyst loading.

    • Solution : Ensure all reagents are anhydrous and solvents are properly degassed. Increase the catalyst and ligand loading (e.g., to 3-5 mol%). Consider using a more stable and active palladium pre-catalyst.[8]

  • Issue: Poor Regioselectivity (Significant amination at C-2)

    • Cause : The reaction temperature is too high or the reaction time is too long, allowing the less reactive C-Br bond to react after all the C-I starting material has been consumed.

    • Solution : Reduce the reaction temperature (e.g., start at 80 °C). Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Issue: Formation of Hydrodehalogenation Side Products [8]

    • Cause : This side reaction, where the halogen is replaced by a hydrogen atom, can compete with reductive elimination. It is often exacerbated by the presence of water or an inappropriate choice of ligand for the amine substrate.

    • Solution : Re-verify the anhydrous nature of all reagents. Ensure the chosen ligand is appropriate for the amine class (e.g., BrettPhos for primary amines).

Conclusion

The regioselective Buchwald-Hartwig amination of this compound is a powerful synthetic tool that provides access to valuable 4-aminopyrimidine building blocks. Success relies on a firm understanding of the underlying principles of halogen reactivity and the roles of each component in the catalytic system. By carefully selecting a modern, bulky phosphine ligand, an appropriate base, and maintaining control over the reaction temperature, researchers can achieve high yields and excellent selectivity, unlocking a streamlined path to complex molecular architectures for drug discovery and materials science.

References

Application Notes & Protocols: Strategic Functionalization of 2-Bromo-4-iodopyrimidine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Differential Reactivity

In the landscape of modern medicinal chemistry and materials science, pyrimidine scaffolds are foundational building blocks, integral to the structure of countless pharmaceuticals and functional materials.[1][2] The strategic elaboration of these core structures is paramount for generating molecular diversity and optimizing biological activity.[3][4][5] 2-Bromo-4-iodopyrimidine stands out as a uniquely versatile intermediate, offering two distinct halogen atoms for sequential, site-selective functionalization.[6]

The synthetic utility of this substrate is anchored in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the halide to the Pd(0) catalyst. The energy barrier for this process follows the established trend: C-I < C-Br < C-Cl.[7][8] Consequently, the carbon-iodine (C-I) bond at the 4-position is significantly more reactive and susceptible to cleavage than the carbon-bromine (C-Br) bond at the 2-position.[9][10] This inherent reactivity difference allows for precise, regioselective coupling at the C-4 position under relatively mild conditions, preserving the C-2 bromine for subsequent, orthogonal transformations. This guide provides a comprehensive overview and detailed protocols for leveraging this principle in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely adopted method for constructing carbon-carbon bonds, particularly for introducing aryl, heteroaryl, or vinyl groups.[11][12] When applied to this compound, the reaction proceeds with high fidelity at the C-4 position, enabling the synthesis of 2-bromo-4-arylpyrimidines. These products are valuable precursors for further diversification.[6][13]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the more reactive C-I bond to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with a boronic acid or ester, which must first be activated by a base to form a more nucleophilic borate complex. The final step is reductive elimination, which forms the C-C bond, releases the 2-bromo-4-arylpyrimidine product, and regenerates the active Pd(0) catalyst.[7][12] Careful control of stoichiometry and temperature prevents competitive reaction at the less reactive C-Br bond.[14]

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products A Pd(0)Ln B Oxidative Addition (Ar-I) C Ar-Pd(II)-I (Ln) B->C Fastest Step D Transmetalation C->D E Ar-Pd(II)-R (Ln) D->E F Reductive Elimination E->F F->A Regenerates Catalyst Product Ar-R F->Product ArI This compound ArI->B Boronic R-B(OH)₂ + Base Boronic->D Byproduct X-B(OH)₂ + Base

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Data Presentation: Suzuki-Miyaura Reaction Conditions

The following table summarizes typical conditions for the selective C-4 arylation of this compound. Yields are representative and may vary based on the specific boronic acid partner.

Catalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)Reference
Pd(PPh₃)₄ (3-5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-1004-1685-95[13][14][15]
PdCl₂(dppf) (3%)K₃PO₄ (2.0)Dioxane10012-1690-98[7]
Pd(OAc)₂ (2%) / SPhos (4%)K₂CO₃ (2.0)Toluene/H₂O (4:1)1008-1290-98[7][8]
Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general method for the C-4 coupling of this compound with an arylboronic acid.

  • Reagent Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[13]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[15]

  • Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 v/v Dioxane/Water) via syringe.[14] The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[13]

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[15]

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-bromo-4-arylpyrimidine.[13]

Sonogashira Coupling: Accessing Alkynylpyrimidines

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[16][17] For this compound, this reaction provides a direct route to 4-alkynyl-2-bromopyrimidines, which are versatile intermediates in drug discovery.[10] The reaction is typically co-catalyzed by palladium and copper(I) salts and proceeds under mild conditions, further ensuring selectivity for the C-I bond.[18][19]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.[16] In the palladium cycle, oxidative addition of the C-I bond to Pd(0) occurs first. In the copper cycle, the amine base deprotonates the terminal alkyne, which then reacts with a Cu(I) salt to form a highly reactive copper(I) acetylide species. This species undergoes transmetalation with the Pd(II)-aryl complex. Subsequent reductive elimination from the palladium center yields the alkynylpyrimidine product and regenerates the Pd(0) catalyst.[20]

Experimental_Workflow A 1. Assemble Reactants (Substrate, Alkyne, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Catalysts (Pd Source & CuI) B->C D 4. Add Degassed Solvent C->D E 5. Reaction (Stir at RT or Heat) D->E F 6. Monitor (TLC / LC-MS) E->F G 7. Aqueous Workup (Quench & Extract) F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for cross-coupling.

Data Presentation: Sonogashira Reaction Conditions

The following table summarizes representative conditions for the selective C-4 alkynylation of this compound.

Catalyst System (mol%)Co-catalyst (mol%)BaseSolventTempTime (h)Approx. Yield (%)Reference
PdCl₂(PPh₃)₂ (2-5%)CuI (4-10%)Et₃N or DIPEATHF or DMFRT - 60°C6-1685-95[7][10]
Pd(PPh₃)₄ (5%)CuI (10%)Et₃NTHFRT12-2480-90[18]
Pd(P(t-Bu)₃)₂ (2%)None (Copper-Free)K₂CO₃Toluene100°C10-1685-94[7][10]
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

This protocol provides a general procedure for the selective C-4 alkynylation of this compound.

  • Reagent Preparation : To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).[10]

  • Inert Atmosphere : Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent and Base Addition : Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equiv) via syringe.[18]

  • Alkyne Addition : Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirring mixture via syringe.

  • Reaction : Stir the reaction at room temperature. The mild conditions are crucial for maintaining high regioselectivity.[18]

  • Monitoring : Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Workup : Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[18]

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-4-(alkynyl)pyrimidine.[18]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[21][22] Applying this reaction to this compound allows for the selective introduction of primary or secondary amines at the C-4 position.[9] This reaction typically requires a carefully selected palladium/phosphine ligand system and a strong, non-nucleophilic base.[23]

Mechanistic Rationale

Similar to other cross-couplings, the cycle starts with oxidative addition of the C-I bond to the Pd(0) catalyst.[21] The resulting Pd(II) complex coordinates to the amine. A strong base then deprotonates the coordinated amine to form a palladium amido complex. This key intermediate undergoes reductive elimination to form the C-N bond and the desired 4-amino-2-bromopyrimidine product, regenerating the Pd(0) catalyst for the next cycle. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent side reactions like β-hydride elimination.[21][23]

Data Presentation: Buchwald-Hartwig Amination Conditions

The following table summarizes representative conditions for the selective C-4 amination of this compound. The choice of ligand and base is highly dependent on the specific amine coupling partner.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)Reference
Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu (1.5)Toluene80-10012-2480-95[7]
Pd(OAc)₂ (2%)XPhos (4%)Cs₂CO₃ (2.0)Dioxane80-11012-2485-98[7][14]
Pd(OAc)₂ (2%)Xantphos (4%)Cs₂CO₃ (2.0)Toluene11012-2485-95[8]
Experimental Protocol: Selective Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-4 amination of this compound. All manipulations should be performed in a glovebox or using rigorous Schlenk techniques.

  • Reagent Preparation : To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).[8]

  • Inert Atmosphere : Seal the tube and bring it out of the glovebox, or establish an inert atmosphere via evacuation and backfilling.

  • Reactant Addition : Under a positive flow of argon, add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed solvent (e.g., Toluene).[8]

  • Reaction : Seal the tube tightly and heat the mixture with vigorous stirring to the required temperature (e.g., 110 °C).

  • Monitoring : Monitor the reaction's progress by LC-MS.

  • Workup : After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter the mixture through a pad of celite to remove inorganic salts.[8]

  • Purification : Concentrate the filtrate and purify the crude product via flash column chromatography to isolate the 4-amino-2-bromopyrimidine.

Sequential Functionalization: A Strategy for Molecular Complexity

The true power of this compound lies in its capacity for sequential functionalization. After selectively modifying the C-4 position under the mild conditions described above, the C-2 bromine atom remains available for a second, distinct cross-coupling reaction. This subsequent transformation typically requires more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system, to overcome the higher activation barrier of the C-Br bond.[14] This stepwise approach enables the efficient and controlled synthesis of diverse 2,4-disubstituted pyrimidines from a single, common intermediate.

Sequential_Coupling Start This compound Step1 Mild Pd Coupling (Suzuki, Sonogashira, etc.) @ C-4 (Iodo) Start->Step1 Intermediate 2-Bromo-4-substituted Pyrimidine Step1->Intermediate Step2 Forcing Pd Coupling (Higher Temp, Active Catalyst) @ C-2 (Bromo) Intermediate->Step2 Final 2,4-Disubstituted Pyrimidine Step2->Final

Caption: Logical workflow for sequential cross-coupling.

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. The pronounced difference in reactivity between its C-I and C-Br bonds provides a reliable handle for regioselective palladium-catalyzed cross-coupling reactions. By employing carefully controlled conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, researchers can selectively functionalize the C-4 position while preserving the C-2 position for subsequent transformations. This strategic approach streamlines the synthesis of complex, highly substituted pyrimidine derivatives, accelerating research and development in pharmaceuticals and materials science.

References

Application Notes & Protocols: Leveraging 2-Bromo-4-iodopyrimidine for Accelerated Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] Efficiently exploring the chemical space around this core is paramount for successful drug discovery campaigns. Structure-Activity Relationship (SAR) studies, which correlate chemical structure modifications with changes in biological activity, are the cornerstone of this exploration.[1] This guide details the strategic application of 2-bromo-4-iodopyrimidine, a versatile and highly valuable building block, for the rapid and systematic generation of 2,4-disubstituted pyrimidine libraries for SAR analysis. We provide an in-depth look at the chemical principles governing its use, detailed experimental protocols for sequential cross-coupling reactions, and a practical framework for its integration into a typical drug discovery workflow.

The Strategic Advantage: Exploiting Differential Halogen Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[3][4] This reactivity is governed by the carbon-halogen bond dissociation energy, which dictates the ease of the initial, often rate-determining, oxidative addition step in the catalytic cycle.[5][6]

The established order of reactivity is: C–I > C–Br > C–Cl .[5][6][7]

The C-I bond is significantly weaker than the C-Br bond, allowing for palladium-catalyzed reactions to occur selectively at the 4-position under milder conditions, while leaving the more robust C-Br bond at the 2-position untouched for subsequent transformations.[3][7][8] This inherent regioselectivity is the cornerstone of its strategic value, enabling a controlled, stepwise introduction of diverse functionalities, which is ideal for building an SAR matrix.[5]

cluster_0 Differential Reactivity Principle A This compound B Step 1: Selective Coupling @ C4 (Milder Conditions) A->B  Pd(0), Base  R¹-Source C 2-Bromo-4-substituted-pyrimidine (Intermediate) B->C D Step 2: Coupling @ C2 (Harsher Conditions / More Active Catalyst) C->D  Pd(0), Base  R²-Source E 2,4-Disubstituted Pyrimidine (Final Analog) D->E

Caption: Sequential functionalization strategy using this compound.

A Workflow for Systematic SAR Exploration

Integrating this compound into a drug discovery program allows for a logical and efficient workflow to build SAR. The process involves creating a matrix of analogs by first diversifying the 4-position and then, using these intermediates, diversifying the 2-position.

start Start: This compound step1 Protocol 1: C4-Diversification (e.g., Suzuki, Sonogashira) with R¹a, R¹b, R¹c... start->step1 intermediates Library of Intermediates: 2-Bromo-4-(R¹)-pyrimidines step1->intermediates step2 Protocol 2: C2-Diversification (e.g., Buchwald-Hartwig, Suzuki) with R²x, R²y, R²z... intermediates->step2 final_library Final Analog Library: 2-(R²)-4-(R¹)-pyrimidines step2->final_library sar Biological Screening & SAR Analysis final_library->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for building an SAR library.

Core Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol is designed for the selective introduction of aryl or heteroaryl moieties at the C4-position, leveraging the high reactivity of the C-I bond.[8][9][10]

  • Rationale: Standard palladium catalysts like Pd(PPh₃)₄ are highly effective for coupling with aryl iodides under relatively mild conditions.[11] These conditions are typically insufficient to activate the stronger C-Br bond, ensuring high selectivity for mono-functionalization at C4.[7]

  • Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

    • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

    • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2–5 mol%).

    • Solvent Addition: Add degassed solvent via syringe. A common system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[8][12]

    • Reaction: Heat the mixture with vigorous stirring to 80–90 °C. Monitor reaction progress by TLC or LC-MS. Reactions are typically complete in 4–12 hours.

    • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Self-Validation & Troubleshooting:

    • Expected Outcome: Clean conversion to the 2-bromo-4-arylpyrimidine product with >85% yield. LC-MS should show the desired mass and minimal starting material or di-substituted product.

    • Problem: Significant formation of the 2,4-diarylpyrimidine product.

    • Solution: The reaction conditions are too harsh. Reduce the temperature or reaction time. A milder base (e.g., NaHCO₃) can also increase selectivity.[7]

    • Problem: Debromination at the 2-position.

    • Solution: This suggests the catalyst system is too active or the reaction time is too long. Reduce catalyst loading or shorten the reaction time once the starting material is consumed.

Protocol 2: Selective Sonogashira Coupling at the C4-Position

This protocol introduces a rigid alkynyl group, a valuable moiety for probing deep, narrow pockets in biological targets.[5]

  • Rationale: The Sonogashira coupling also proceeds preferentially at the C-I bond.[13] The reaction requires a copper(I) co-catalyst to facilitate the transmetalation of the copper acetylide to the palladium center.[14]

  • Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (CuI, 4-5 mol%).

    • Inert Atmosphere: Evacuate and backfill with argon three times.

    • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a bulky amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1 equiv.) via syringe.

    • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) until completion, monitoring by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove metal salts. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Subsequent Buchwald-Hartwig Amination at the C2-Position

This protocol uses a 2-bromo-4-substituted-pyrimidine intermediate from a previous step to install a diverse range of amines at the C2-position.

  • Rationale: The C-Br bond is less reactive and requires a more robust catalytic system than the C-I bond.[7] Buchwald-Hartwig amination often employs specialized, sterically hindered phosphine ligands (e.g., XPhos, SPhos) that promote the challenging oxidative addition to the C-Br bond and facilitate the reductive elimination to form the C-N bond.[15][16]

  • Procedure:

    • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the 2-bromo-4-substituted-pyrimidine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., XPhos, 4-8 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 equiv.) to an oven-dried vial or flask.

    • Reagent Addition: Add the amine (1.1–1.3 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Reaction: Seal the vessel and heat to 90–110 °C with stirring. Monitor progress by LC-MS.

    • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Application Case Study: SAR of a Hypothetical Kinase Inhibitor

The 2,4-disubstituted pyrimidine motif is a classic scaffold for kinase inhibitors, where the substituent at one position often acts as a "hinge-binder" in the ATP pocket, and the other substituent projects towards the solvent-exposed region, influencing selectivity and physicochemical properties.[17][18][19]

cluster_kinase Generic Kinase ATP Binding Pocket hinge Hinge Region (Backbone H-bonds) pyrimidine Pyrimidine Core pyrimidine->hinge r2_group R² Group r2_group->pyrimidine C2 r1_group R¹ Group r1_group->pyrimidine C4 solvent_front Solvent Front (Selectivity Pocket) r1_group->solvent_front

Caption: Interaction of a 2,4-disubstituted pyrimidine with a kinase active site.

Using the protocols above, a library can be synthesized to probe these interactions. The table below presents hypothetical data from such an SAR study.

Compound IDR¹ (C4-Substituent)R² (C2-Substituent)Kinase IC₅₀ (nM)Cellular EC₅₀ (µM)
1a PhenylAniline520>10
1b 4-FluorophenylAniline2508.5
1c 4-MethoxyphenylAniline890>10
1d 3-PyridylAniline1102.1
2a 3-PyridylCyclopropylamine450>10
2b 3-PyridylN-Methylaniline1352.5
2c 3-Pyridyl3-Chloroaniline450.8
2d 3-Pyridyl3-(Trifluoromethyl)aniline681.2

SAR Interpretation:

  • C4 Position (R¹): Comparing 1a-1d , a hydrogen-bond acceptor (3-pyridyl in 1d ) at the C4 position appears optimal for enzymatic potency, suggesting an interaction with a donor residue in the solvent-front region. Simple hydrophobic (phenyl) or electron-donating groups (methoxyphenyl) are less favorable.

  • C2 Position (R²): The unsubstituted aniline (1d ) provides a good starting point. Comparing 2a-2d , the data shows that an aromatic amine at C2 is crucial, likely for hinge-binding. Adding a substituent to the aniline ring is tolerated, with an electron-withdrawing group (3-chloroaniline in 2c ) significantly improving both enzymatic and cellular potency. This suggests the substituent may be picking up a favorable interaction or influencing the conformation of the hinge-binding moiety.

Conclusion

This compound is a powerful and strategic tool for medicinal chemists. Its well-defined differential reactivity enables a reliable and modular approach to the synthesis of 2,4-disubstituted pyrimidine libraries. By allowing for the systematic and independent exploration of two key positions on a privileged scaffold, it dramatically accelerates the generation of meaningful structure-activity relationship data, streamlining the path from initial hit to optimized lead candidate.

References

Application Notes and Protocols for the Synthesis of Polysubstituted Pyridine Derivatives from 2-Bromo-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. The synthesis of polysubstituted pyridines with precise control over substituent placement is therefore a critical endeavor. While the direct transformation of a pyrimidine into a pyridine is a subject of ongoing research, a more established and versatile strategy involves the use of dihalogenated pyridines as key building blocks. This guide focuses on the strategic utilization of 2-bromo-4-iodopyridine for the synthesis of 2,4-disubstituted pyridines through sequential, regioselective cross-coupling reactions.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 2-bromo-4-iodopyridine is the lynchpin of this methodology. The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the 4-position under milder conditions, while leaving the more robust C-Br bond at the 2-position intact for subsequent transformations.[1][2][3] This stepwise approach provides a powerful and flexible platform for the synthesis of a diverse array of polysubstituted pyridine derivatives.

This document provides detailed protocols for the initial, selective functionalization of 2-bromo-4-iodopyridine at the C-4 position via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, followed by a general protocol for the subsequent functionalization at the C-2 position. Additionally, we will briefly explore the emerging field of pyrimidine-to-pyridine ring transformation as an advanced synthetic strategy.

Core Principle: The Power of Regioselective Cross-Coupling

The synthetic utility of 2-bromo-4-iodopyridine is rooted in the predictable regioselectivity of palladium-catalyzed cross-coupling reactions. The reactivity of halogens in these reactions generally follows the trend: I > Br > Cl > F.[1] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-I bond being more readily cleaved during the oxidative addition step of the catalytic cycle.

By carefully controlling reaction conditions such as temperature, catalyst, ligand, and base, one can achieve highly selective functionalization at the 4-position of 2-bromo-4-iodopyridine. This initial coupling reaction yields a 2-bromo-4-substituted pyridine intermediate, which is itself a valuable building block for further diversification.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Glaser Coupling Byproducts

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common challenge in Sonogashira cross-coupling reactions: the formation of undesired Glaser coupling byproducts. As your virtual Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable strategies to optimize your reactions, ensuring high yields of your desired cross-coupled product.

Understanding the Competing Reactions: Sonogashira vs. Glaser Coupling

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and often a copper(I) co-catalyst.[1][2][3][4] However, under certain conditions, the terminal alkyne can undergo a competing side reaction known as Glaser coupling, an oxidative homocoupling that leads to the formation of a symmetric 1,3-diyne byproduct.[5][6][7] This not only consumes your valuable alkyne substrate but also complicates purification, ultimately reducing the yield of your target molecule.[4][7]

The key culprit in Glaser coupling is often the copper(I) co-catalyst in the presence of an oxidant, typically molecular oxygen.[2][5][7] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[2][5] In the presence of oxygen, this intermediate can undergo oxidative dimerization to yield the unwanted diyne.[5]

Here is a simplified representation of the competing pathways:

G cluster_0 Sonogashira Cycle cluster_1 Copper Cycle cluster_2 Glaser Coupling (Side Reaction) A Pd(0)L₂ B R¹-Pd(II)-X(L₂) A->B Oxidative Addition of R¹-X C R¹-Pd(II)-C≡C-R²(L₂) B->C Transmetalation D R¹-C≡C-R² C->D Reductive Elimination E H-C≡C-R² F Cu(I)-C≡C-R² E->F Deprotonation (Base, Cu(I)) F->B To Sonogashira Cycle G 2 Cu(I)-C≡C-R² F->G Dimerization Pathway H R²-C≡C-C≡C-R² G->H Oxidative Dimerization (O₂)

Figure 1: Competing Sonogashira and Glaser coupling pathways. The desired Sonogashira reaction is shown in green, while the undesired Glaser byproduct formation is highlighted in red.

Frequently Asked Questions (FAQs)

Q1: What is Glaser coupling and why is it a problem in my Sonogashira reaction?

A1: Glaser coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[5][6] It is a significant side reaction in Sonogashira couplings because it consumes your terminal alkyne, leading to a lower yield of the desired cross-coupled product and introducing a potentially difficult-to-remove byproduct.[4][7]

Q2: What are the primary causes of Glaser coupling?

A2: The two main culprits are the presence of a copper(I) co-catalyst and an oxidant, most commonly atmospheric oxygen.[2] The copper catalyst, while accelerating the Sonogashira reaction, also efficiently catalyzes the oxidative dimerization of the alkyne.[8]

Q3: I'm observing a significant amount of what I believe to be the diyne byproduct by TLC and MS. How can I confirm this?

A3: You can confirm the presence of the homocoupled diyne by running a control reaction with only your terminal alkyne, the copper catalyst, base, and solvent under your standard reaction conditions (without the aryl/vinyl halide and palladium catalyst). The product of this reaction should correspond to the byproduct observed in your Sonogashira reaction. Characterization by NMR (¹H and ¹³C) and mass spectrometry will definitively identify the structure.

Q4: Can I completely eliminate Glaser coupling?

A4: While complete elimination can be challenging in copper-catalyzed systems, it can be significantly minimized to negligible levels. The most effective method for complete elimination is to switch to a copper-free Sonogashira protocol.[2][9][10]

Q5: Are there any visual cues during the reaction that might suggest Glaser coupling is occurring?

A5: While not definitive, the formation of precipitates, particularly if your diyne product is insoluble, can be an indicator. A color change to deep brown or black can sometimes suggest catalyst decomposition or other side reactions, which may occur under conditions that also favor Glaser coupling. However, the most reliable method for monitoring the reaction is analytical techniques like TLC, GC-MS, or LC-MS.

Troubleshooting Guide: Minimizing Unwanted Diyne Formation

This section is designed to help you diagnose and solve issues related to Glaser coupling in your Sonogashira reactions.

Issue 1: High Percentage of Diyne Byproduct Observed
  • Potential Cause A: Presence of Oxygen

    • Scientific Rationale: Molecular oxygen is a key oxidant for the copper-catalyzed dimerization of the acetylide intermediate.[5][7] Inadequate degassing allows oxygen to participate in the catalytic cycle of the Glaser coupling.

    • Solutions:

      • Rigorous Degassing: Employ robust degassing techniques. The freeze-pump-thaw method (at least three cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to adding the catalyst and reagents is a good practice.

      • Maintain Inert Atmosphere: Ensure your reaction is set up under a positive pressure of a high-purity inert gas. Use glassware with gas-tight seals and perform all reagent transfers via syringe or cannula.

  • Potential Cause B: High Instantaneous Concentration of Alkyne

    • Scientific Rationale: The Glaser coupling is a bimolecular reaction between two alkyne molecules.[5] A high concentration of the alkyne can favor this second-order process over the desired cross-coupling, especially if the oxidative addition of the aryl halide to the palladium catalyst is slow.

    • Solutions:

      • Slow Addition of Alkyne: Instead of adding the alkyne all at once, use a syringe pump to add it slowly over a period of time (e.g., 1-4 hours). This keeps the instantaneous concentration of the alkyne low, disfavoring the homocoupling pathway.

  • Potential Cause C: Inefficient Cross-Coupling Kinetics

    • Scientific Rationale: If the desired Sonogashira cross-coupling is sluggish, the competing Glaser coupling can become the dominant pathway.[11][12] This can be due to an unreactive aryl halide, a suboptimal catalyst system, or inappropriate reaction temperature.

    • Solutions:

      • Optimize Catalyst System: The choice of palladium source and ligand is crucial. For less reactive aryl bromides or chlorides, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps of the Sonogashira cycle.

      • Adjust Temperature: While many Sonogashira reactions proceed at room temperature, some systems, particularly with less reactive halides, may require gentle heating (e.g., 40-60 °C) to facilitate the cross-coupling over the homocoupling.[13][14] However, excessive heat can also lead to catalyst decomposition, so optimization is key.

Issue 2: Low or No Yield of the Desired Product, with Diyne as the Main Product
  • Potential Cause: Copper-Free Protocol is the Best Solution

    • Scientific Rationale: The most direct way to eliminate the copper-mediated Glaser coupling is to remove copper from the reaction entirely.[2][9][10][15] Numerous copper-free Sonogashira protocols have been developed that are highly effective.[9][16]

    • Recommended Action:

      • Switch to a Copper-Free System: Explore established copper-free Sonogashira conditions. These typically involve a palladium catalyst, a suitable ligand, and an appropriate base and solvent system.

ParameterRecommendation for Minimizing Glaser CouplingRationale
Atmosphere Strictly inert (Argon or Nitrogen)Oxygen is a key oxidant for Glaser coupling.[7]
Copper Co-catalyst Omit entirely (use a copper-free protocol)Copper is the primary catalyst for the Glaser side reaction.[2][9][10]
Alkyne Addition Slow addition via syringe pumpMaintains a low instantaneous alkyne concentration, disfavoring the bimolecular homocoupling.
Base Selection Amine bases (e.g., triethylamine, diisopropylamine) are common. The choice can be substrate-dependent.The base is required for the deprotonation of the alkyne. Its nature can influence the overall reaction kinetics.[2]
Solvent Anhydrous, degassed solvents (e.g., THF, DMF, toluene)Solvent can affect catalyst solubility and stability. Polar aprotic solvents are often effective.[17]
Temperature Start at room temperature; gentle heating may be required for less reactive substrates.Optimizing temperature can favor the desired cross-coupling over homocoupling.[13][14]
Ligand Choice Electron-rich, bulky phosphines (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbenes (NHCs)Can accelerate the rate-limiting steps of the Sonogashira cycle, outcompeting the Glaser pathway.[1]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol provides a general starting point for performing a Sonogashira reaction under copper-free conditions to eliminate Glaser coupling.

Materials:

  • Aryl/vinyl halide (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and a condenser, add the aryl/vinyl halide and the palladium catalyst.

  • Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Via syringe, add the anhydrous, degassed solvent, followed by the base.

  • Add the terminal alkyne to the reaction mixture. For optimal results, consider slow addition using a syringe pump.

  • Stir the reaction at room temperature or with gentle heating, and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Start prep Prepare Dry, Inert Flask (Aryl Halide, Pd Catalyst) start->prep purge Purge with Inert Gas prep->purge add_solvents Add Degassed Solvent and Base purge->add_solvents add_alkyne Add Terminal Alkyne (Slow Addition Recommended) add_solvents->add_alkyne react Stir at RT or Heat Monitor Progress (TLC/GC-MS) add_alkyne->react workup Quench, Extract, and Dry react->workup purify Purify by Chromatography workup->purify end End purify->end

Figure 2: A general workflow for a copper-free Sonogashira coupling experiment.

References

Technical Support Center: Column Chromatography Purification of 2-Bromo-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-bromo-4-iodopyrimidine reaction products using column chromatography. It is designed for researchers, scientists, and professionals in drug development who encounter challenges during this critical purification step.

Introduction

This compound is a valuable halogenated heterocyclic building block in organic synthesis, particularly for introducing the pyrimidine scaffold into complex molecules through sequential cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the overall quality of the final product. Column chromatography is a principal method for this purification, but its application to halogenated heterocycles can present unique challenges, including compound instability and difficult separations.

This guide is structured to address common problems encountered in the laboratory, providing explanations grounded in chromatographic theory and offering practical, field-tested solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound, offering potential causes and actionable solutions.

Issue 1: Poor Separation of Product from Impurities (Overlapping Spots on TLC)

  • Potential Cause: The solvent system (mobile phase) lacks the appropriate selectivity for the components of the mixture.

  • Expert Insight & Solution: The goal is to find a solvent system that provides a significant difference in the retention factor (Rf) values between this compound and its impurities.

    • Systematic Solvent Screening: Begin by conducting a thorough thin-layer chromatography (TLC) analysis with various solvent systems of differing polarities and selectivities. A common starting point for halogenated pyridines and pyrimidines is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane.

    • Fine-Tuning Polarity: If the spots are close together, a shallow gradient elution during the column chromatography is recommended. For instance, starting with 100% hexanes and gradually increasing the ethyl acetate concentration (e.g., from 0% to 10%) can effectively resolve closely eluting compounds.[1]

    • Alternative Solvent Systems: If a hexane/ethyl acetate system fails to provide adequate separation, consider solvent systems with different selectivities. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether (TBME) can alter the interactions with the stationary phase and improve resolution.

Issue 2: The Product is Decomposing on the Column

  • Potential Cause: this compound, like many halogenated heterocycles, can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.

  • Expert Insight & Solution: The acidic silanol groups on the surface of silica gel can catalyze the decomposition of sensitive compounds.

    • Deactivation of Silica Gel: To mitigate this, the silica gel can be "deactivated." This is achieved by pre-treating the silica gel with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or a few drops of ammonia in methanol, before packing the column.[1][2] This neutralizes the acidic sites.

    • Alternative Stationary Phases: If decomposition persists, switching to a different stationary phase is advisable. Neutral alumina can be an excellent alternative for acid-sensitive compounds.[1][2] For highly non-polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) might also be a viable, albeit less common, option for this type of molecule.

    • 2D-TLC Stability Test: Before committing to a large-scale column, the stability of the compound on silica can be quickly assessed using two-dimensional TLC. Spot the compound on a TLC plate, elute in one direction, let the plate sit for an hour, and then elute in the second dimension with the same solvent system. If the compound is unstable, degradation spots will appear off the diagonal.[3]

Issue 3: The Product is Not Eluting from the Column

  • Potential Cause: The compound is too polar for the chosen solvent system and is strongly adsorbed to the stationary phase.

  • Expert Insight & Solution: This issue arises when the mobile phase is not strong enough to displace the compound from the silica gel.

    • Increase Mobile Phase Polarity: A significant increase in the polarity of the eluent is necessary. If you started with a low percentage of ethyl acetate in hexanes, a steeper gradient or even a switch to a more polar solvent system, such as dichloromethane/methanol, might be required.[2]

    • Check for Irreversible Adsorption: In some rare cases, the compound may be irreversibly binding to the silica. This can sometimes be diagnosed by a colored band at the top of the column that does not move. In such scenarios, alternative purification methods like recrystallization or using a different stationary phase are necessary.[2]

Issue 4: Low Yield of Purified Product

  • Potential Cause 1: Incomplete reaction, leaving a significant amount of starting material.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS to ensure the complete consumption of the starting material before proceeding with the work-up and purification.[4]

  • Potential Cause 2: Product loss during the aqueous work-up.

    • Solution: Pyrimidine derivatives can be somewhat water-soluble, especially if protonated. During aqueous extractions, ensure the pH is neutral or slightly basic to prevent the formation of the pyridinium salt, which would be lost to the aqueous layer. A wash with a saturated brine solution can also help to minimize the solubility of the product in the aqueous phase.[1]

  • Potential Cause 3: Co-elution with a UV-active impurity.

    • Solution: If the fractions appear pure by TLC but the yield is low after solvent removal, it's possible that a non-volatile, UV-active impurity is co-eluting with your product. In this case, re-purification with a different solvent system or an alternative technique like recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: Such as 2-bromopyrimidine if the reaction did not go to completion.[1]

  • Isomeric Byproducts: Depending on the reaction mechanism (e.g., a "halogen dance" rearrangement), isomers like 2-bromo-6-iodopyrimidine might form.[1][5]

  • Di-substituted Byproducts: Over-iodination can lead to the formation of di-iodinated pyrimidines.

  • Residual Reagents and their Byproducts: Impurities from the iodinating agent are also common.

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A gradient of ethyl acetate in hexanes is a widely effective starting point for purifying this compound on silica gel.[1][6] A typical starting point for TLC analysis would be a 9:1 or 4:1 mixture of hexanes to ethyl acetate.[1] Based on the TLC results, you can then design a gradient for the column, aiming for an Rf value of 0.2-0.3 for the desired product in the initial eluent composition to ensure good separation.[7]

Q3: How should I load my sample onto the column?

A3: There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar eluent and carefully pipette it onto the top of the packed column.[8] This is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If the crude product has poor solubility in the initial eluent, it's best to dry-load it. Dissolve the sample in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel (approximately 10-20 times the mass of the sample), and evaporate the solvent to obtain a free-flowing powder.[8] This powder can then be carefully added to the top of the packed column. Dry loading often results in better resolution for difficult separations.

Q4: Can I use recrystallization instead of column chromatography?

A4: Yes, recrystallization can be a very effective purification method, especially if the crude product is already relatively pure.[1] The key is to find a suitable solvent or solvent pair where this compound has high solubility at elevated temperatures and low solubility at room temperature. Good solvents to screen include hexanes, ethanol, or a mixture of hexanes and a more polar solvent like ethyl acetate.[1] If the product "oils out" during recrystallization, it often indicates the presence of significant impurities, and a preliminary purification by column chromatography may be necessary.[1][2]

Q5: My purified this compound is a yellow or brownish color. What could be the cause?

A5: A common cause for discoloration is the presence of residual iodine from the reaction. During the work-up, washing the organic layer with a solution of sodium thiosulfate (Na2S2O3) will quench any unreacted iodine.[6] Additionally, this compound can be light-sensitive and may discolor upon exposure to light.[9] It is advisable to protect the compound from light during purification and storage.

Experimental Protocols & Data

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 4:1)Low to MediumGood starting point for general separation.
Hexane / Dichloromethane (1:1)MediumOffers different selectivity than ethyl acetate.
Dichloromethane / Methanol (99:1)HighFor eluting more polar impurities or products.

Workflow for Troubleshooting Poor Separation

G start Poor Separation on TLC solvent_system Is the solvent system optimized? start->solvent_system adjust_polarity Adjust polarity of current system (e.g., Hex/EtOAc ratio) solvent_system->adjust_polarity No change_solvent Try a different solvent system (e.g., Hex/DCM) solvent_system->change_solvent Yes, but still poor shallow_gradient Use a shallow gradient on the column adjust_polarity->shallow_gradient change_solvent->shallow_gradient success Improved Separation shallow_gradient->success failure Separation still poor shallow_gradient->failure alt_stationary_phase Consider alternative stationary phase (Alumina, C18) failure->alt_stationary_phase

Caption: Troubleshooting workflow for poor chromatographic separation.

Concluding Remarks

The successful purification of this compound by column chromatography relies on a systematic approach to methods development and troubleshooting. Understanding the potential for compound instability on silica gel and employing strategies to mitigate it are crucial. Thorough TLC analysis to optimize the mobile phase before scaling up to a column is the most critical step for achieving high-purity material. This guide provides the foundational knowledge and practical solutions to navigate the common challenges associated with this purification, ultimately enabling the synthesis of high-quality downstream products.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 2-Bromo-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when working with 2-bromo-4-iodopyrimidine. The electron-deficient nature of the pyrimidine ring and the differential reactivity of its halogen substituents present unique optimization challenges.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound giving a low yield? I'm using standard conditions.

A: Low yields with this substrate are common and can stem from several factors. The primary reason is often related to the selective reactivity of the C-I versus the C-Br bond. The carbon-iodine bond is weaker and more susceptible to oxidative addition to the palladium catalyst than the carbon-bromine bond.[3] This allows for regioselective coupling at the 4-position.[3] However, suboptimal conditions can lead to a mixture of mono- and di-substituted products, or decomposition of starting materials and intermediates. Other factors include catalyst deactivation, inefficient transmetalation, and side reactions like protodeboronation.[2][4]

Q2: I'm observing a significant amount of debromination or deiodination of my starting material. What's causing this?

A: Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom.[5] This can be caused by an overly reactive catalyst system, the presence of reducing agents, or certain bases and solvents. For instance, the C-I bond is more easily reduced to a C-H bond compared to the C-Br bond.[6] To mitigate this, consider using a less reactive catalyst, a milder base, or ensuring your reaction is strictly anaerobic.

Q3: I see homocoupling of my boronic acid. How can I prevent this?

A: Homocoupling, the formation of a biaryl from two boronic acid molecules, is typically caused by the presence of oxygen.[2] It is crucial to thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[2] Maintaining a positive pressure of an inert gas throughout the reaction is also essential.[2]

Q4: Should I use a boronic acid or a boronic ester?

A: While boronic acids are commonly used, they can be prone to protodeboronation, especially under aqueous basic conditions.[4][7] Boronic esters, such as pinacol esters, are often more stable and can lead to higher yields by minimizing this side reaction.[2][4]

In-Depth Troubleshooting Guide

This section is organized by common symptoms observed during the reaction, providing potential causes and actionable solutions.

Symptom 1: Low Conversion of Starting Material
Potential Cause Explanation & Solution
Inactive Catalyst The Pd(0) active species may not be forming efficiently from the precatalyst, or it may be deactivating. The pyridine nitrogen can coordinate to the palladium center, leading to inactive species.[2] Solution: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or use a more robust ligand system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands can protect the metal center and promote the catalytic cycle.[8]
Insufficient Base Strength or Solubility The base is crucial for activating the boronic acid for transmetalation.[9] If the base is too weak or not soluble in the reaction medium, this step will be slow. Solution: Screen a variety of bases. While aqueous K₂CO₃ is a common first choice, stronger bases like Cs₂CO₃, K₃PO₄, or organic bases like triethylamine might be more effective.[10] Ensure the base is soluble in the chosen solvent system.
Low Reaction Temperature The reaction may be kinetically slow at the current temperature. Solution: Cautiously increase the reaction temperature in increments of 10-20 °C. For dihalopyrimidines, temperatures around 100 °C are often optimal.[1] Microwave irradiation can also be a powerful tool to accelerate the reaction.[1][11]
Poor Substrate Solubility If your starting materials are not fully dissolved, the reaction will be heterogeneous and slow. Solution: Choose a solvent system that effectively dissolves all components. Common choices for Suzuki couplings include polar aprotic solvents like dioxane, THF, or DMF, often in combination with water to dissolve the inorganic base.[12]
Symptom 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Explanation & Solution
Reaction at Both C-I and C-Br Positions While the C-I bond is more reactive, harsh conditions (high temperature, overly active catalyst) can lead to a loss of selectivity and coupling at the C-Br position as well.[13] Solution: To favor mono-arylation at the 4-position, use milder conditions. Lower the reaction temperature, reduce the catalyst loading, or use a less reactive catalyst/ligand combination. The goal is to find a window where oxidative addition at the C-I bond is efficient, but the barrier for the C-Br bond is not overcome.
Competing SNAr Reaction The electron-deficient pyrimidine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr), especially at the C4 position.[14] This can be a competing pathway, particularly with certain bases or nucleophilic solvents. Solution: The choice of base is critical. Weaker, non-nucleophilic bases are preferred. Also, be mindful of your solvent choice; for instance, using an alcohol as a solvent could lead to alkoxy-substituted byproducts.
Symptom 3: Significant Byproduct Formation
Potential Cause Explanation & Solution
Protodeboronation The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, a common side reaction in the presence of water and base.[5][7] This is especially problematic for electron-deficient or some heteroaryl boronic acids.[7] Solution: Use a more stable boronic acid derivative like a pinacol ester or a MIDA boronate.[4] Alternatively, anhydrous conditions with a non-aqueous base can be employed. Using an excess of the boronic acid (1.2-1.5 equivalents) can also help drive the desired reaction to completion.[3]
Dehalogenation The replacement of a halogen with hydrogen. This can be promoted by certain phosphine ligands that can facilitate hydride transfer. Solution: Ensure strict anaerobic conditions. If the problem persists, screen different ligands. Sometimes, ligand-free conditions, which may involve palladium nanoparticles, can alter selectivity and reduce dehalogenation.[15]
Homocoupling Coupling of two molecules of the boronic acid or two molecules of the halide. Solution: As mentioned in the FAQs, rigorous degassing of solvents and the reaction vessel is paramount to remove oxygen, which promotes this side reaction.[2]

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki Coupling at the 4-Position

This protocol provides a starting point for optimization.

  • Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if separate, the ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[3]

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Optimization Workflow

A systematic approach is key to improving yields.

  • Screening Bases: Using the general protocol, fix the catalyst, solvent, and temperature, and screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃).

  • Screening Solvents: With the best base from step 1, screen different solvent systems (e.g., Dioxane/H₂O, THF/H₂O, DMF, Toluene).[12] The polarity and coordinating ability of the solvent can significantly impact the reaction.[12]

  • Screening Catalysts/Ligands: With the optimal base and solvent, screen a variety of palladium sources and ligands. Compare a simple catalyst like Pd(PPh₃)₄ with more advanced systems like Pd₂(dba)₃ with a Buchwald ligand (e.g., XPhos).

  • Temperature Optimization: Once the best combination of reagents is identified, optimize the reaction temperature to find the balance between reaction rate and selectivity.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield Conversion Low Conversion? Start->Conversion Selectivity Poor Selectivity? Start->Selectivity Byproducts Byproducts? Start->Byproducts Inactive_Cat Change Catalyst/Ligand (e.g., Buchwald, NHC) Conversion->Inactive_Cat Yes Base_Solvent Screen Base & Solvent Conversion->Base_Solvent Yes Temp Increase Temperature Conversion->Temp Yes Milder_Cond Use Milder Conditions (Lower Temp, Less Active Cat.) Selectivity->Milder_Cond Yes Check_Base Check for SNAr (Use non-nucleophilic base) Selectivity->Check_Base Yes Degas Improve Degassing (vs. Homocoupling) Byproducts->Degas Yes Boronic_Ester Use Boronic Ester (vs. Protodeboronation) Byproducts->Boronic_Ester Yes Anaerobic Ensure Anaerobic Conditions (vs. Dehalogenation) Byproducts->Anaerobic Yes

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Catalyst Decomposition and Palladium Black Formation in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to catalyst stability. Here, we will address common issues, primarily focusing on catalyst decomposition and the notorious formation of palladium black, providing not only solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific, observable problems you might encounter during your experiments.

Q1: I see a black precipitate in my reaction flask. What is it, and is my reaction doomed?

A1: The black precipitate you are observing is almost certainly palladium black , which is finely divided, catalytically inactive palladium metal in its elemental Pd(0) state.[1][2][3] Its appearance is a definitive sign of catalyst decomposition.

Whether your reaction is recoverable depends on when the precipitation occurred. If it forms early, the concentration of the active catalyst will plummet, likely causing the reaction to stall. If it appears near the end of the reaction, you may still achieve a satisfactory yield.

Root Causes & Immediate Actions:

  • Oxygen Exposure: The active Pd(0) catalyst is highly sensitive to oxygen.[3][4] Inadequate degassing of solvents and reagents is a primary cause of oxidation and subsequent aggregation.

  • High Temperature: While heat can increase reaction rates, excessive temperatures accelerate decomposition pathways, causing the catalyst to "crash out" of solution.[1][2][4]

  • Ligand Dissociation/Degradation: The ligand's job is to stabilize the mononuclear Pd(0) center. If the ligand dissociates or is degraded (e.g., phosphine oxidation), the unprotected palladium atoms can rapidly aggregate.[2]

  • Inappropriate Ligand-to-Metal Ratio: Too little ligand leaves the palladium center exposed, while a large excess can sometimes inhibit the reaction by occupying coordination sites needed for the catalytic cycle.[4]

What to do now:

  • Do not stop the reaction immediately. Allow it to run for a while longer and monitor by TLC or LC-MS to see if product formation has completely ceased.

  • For future runs, focus on prevention by addressing the root causes listed above. Rigorous degassing, using the lowest effective temperature, and selecting robust, sterically bulky ligands are key preventative measures.[2][4]

Q2: My reaction started cleanly but stalled before reaching completion. What are the likely causes?

A2: A stalling reaction, often accompanied by a gradual color change to dark brown or black, points to a slow deactivation of the catalyst over the course of the reaction. The initial rate was good because you had a high concentration of active catalyst, which then diminished over time.

Causality Analysis:

  • Slow Aggregation: This is the most common reason. The conditions might not be harsh enough to cause immediate precipitation of palladium black, but over time, the equilibrium between the stable, ligand-bound Pd(0) and the unstable, "ligandless" Pd(0) shifts towards the latter, which then aggregates.

  • Catalyst Poisoning: Impurities in your starting materials, reagents, or solvent can act as catalyst poisons.[5] Lewis basic functional groups, such as certain nitrogen heterocycles or sulfur-containing compounds, can irreversibly bind to the palladium center, removing it from the catalytic cycle.[4][6][7]

  • Substrate/Product Inhibition: In some cases, the substrate or the product itself (or byproducts) can coordinate to the palladium center and act as an inhibitor, slowing down the catalytic turnover.

  • Base-Mediated Decomposition: The choice and amount of base can be critical. An overly strong or poorly soluble base can sometimes promote side reactions that lead to catalyst deactivation.[4]

Troubleshooting Workflow:

G Start Reaction Stalled Check_Purity Are all reagents high purity? Start->Check_Purity Check_Degas Was degassing thorough? Check_Purity->Check_Degas Yes Purify Action: Purify reagents/ use fresh solvent. Check_Purity->Purify No Check_Temp Is temperature optimized? Check_Degas->Check_Temp Yes Degas_More Action: Improve degassing (e.g., freeze-pump-thaw). Check_Degas->Degas_More No Check_Ligand Is the ligand appropriate? Check_Temp->Check_Ligand Yes Lower_Temp Action: Run at lower temp for a longer time. Check_Temp->Lower_Temp No Screen_Ligands Action: Screen bulky, electron-rich ligands (e.g., Buchwald-type). Check_Ligand->Screen_Ligands Maybe

Caption: A logical workflow for troubleshooting a stalled reaction.

Section 2: Frequently Asked Questions (Concept-Oriented Q&A)

This section delves into the fundamental principles behind catalyst stability.

Q1: What is the fundamental mechanism of palladium black formation?

A1: The formation of palladium black is an aggregation process. The active catalyst in most cross-coupling reactions is a coordinatively unsaturated, mononuclear Pd(0) species, typically stabilized by one or two ligands (e.g., L-Pd(0)).[8] This species is in equilibrium with "ligandless" or solvent-coordinated Pd(0) species. These unprotected palladium atoms are highly unstable and collide with each other, forming irreversible metal-metal bonds. This process continues, leading to the growth of palladium nanoparticles and, eventually, macroscopic precipitation as palladium black.[9][10]

Caption: Pathway from active catalyst to inactive palladium black.

This entire process is accelerated by factors that shift the equilibrium away from the stable, ligated complex, such as high temperatures (which favor ligand dissociation) and the presence of oxygen (which can degrade phosphine ligands).[2][4]

Q2: How do ligands influence the stability of the palladium catalyst?

A2: Ligands are arguably the most critical factor in controlling both the reactivity and stability of a palladium catalyst. They influence stability in two primary ways:

  • Steric Hindrance: Bulky ligands, like the Buchwald biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), create a protective "pocket" around the palladium atom.[1][4] This steric shield physically prevents two palladium atoms from getting close enough to aggregate, thus inhibiting the formation of palladium black.[1]

  • Electronic Effects: Electron-rich ligands donate electron density to the palladium center. This strengthens the Palladium-Ligand bond, making ligand dissociation less likely. A stronger bond means the active L-Pd(0) complex is more stable and has a longer lifetime in solution.[11]

The choice of ligand is a delicate balance. A ligand that is too bulky may hinder the substrate from accessing the metal center (slowing oxidative addition), while a ligand that is too small may not provide enough stability.[11]

Table 1: Impact of Common Ligand Classes on Catalyst Stability

Ligand TypeExample(s)General Stability ContributionTypical Use Case
Monodentate Phosphines PPh₃, P(t-Bu)₃Moderate; PPh₃ can be prone to dissociation. P(t-Bu)₃ is bulkier and more stabilizing.General purpose, Suzuki, Heck reactions.
Bidentate Phosphines dppf, XantphosHigh; The chelate effect reduces the likelihood of complete ligand dissociation.Reactions requiring high stability; Suzuki, Buchwald-Hartwig.
Biaryl Monophosphines SPhos, XPhos, RuPhosVery High; Excellent combination of steric bulk and electron-donating properties.Challenging couplings, reactions with aryl chlorides, Buchwald-Hartwig amination.[1]
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery High; Form very strong Pd-C bonds, leading to highly stable and active catalysts.Suzuki, Heck, and other couplings requiring robust catalysts.[1]

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for a Robust Cross-Coupling Reaction

This protocol incorporates best practices to minimize catalyst decomposition.

1. Reagent & Glassware Preparation:

  • Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water.

  • Use high-purity reagents. If necessary, recrystallize solid starting materials.

  • Use anhydrous, sparged solvents (e.g., packaged in Sure/Seal™ bottles).

2. Rigorous Degassing (Crucial Step):

  • Assemble the reaction flask with a stir bar, aryl halide, coupling partner, and base under a positive pressure of an inert gas (Argon or Nitrogen).

  • Add the anhydrous solvent via syringe.

  • Degas the entire mixture thoroughly. Three cycles of freeze-pump-thaw are ideal. Alternatively, bubble argon through the stirred solution for at least 30 minutes. Inadequate degassing is a leading cause of failure.[2][4]

3. Catalyst & Ligand Addition:

  • In a separate glovebox or glove bag, weigh the palladium precatalyst and ligand into a small vial.

  • After the reaction mixture is degassed, quickly add the catalyst/ligand solids to the flask under a strong positive flow of inert gas.

  • Scientist's Tip: Using air-stable precatalysts (e.g., palladacycles) can simplify this step and improve reproducibility.[12]

4. Reaction Execution & Monitoring:

  • Heat the reaction to the desired temperature using an oil bath with a temperature controller. Avoid localized overheating from a heating mantle.

  • Stir vigorously to ensure good mixing.

  • Monitor the reaction by TLC or LC-MS. Look for the disappearance of starting material. Note any color changes; a slow darkening is common, but rapid formation of black solids is a sign of trouble.[1]

5. Work-up:

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction appropriately (e.g., with water or saturated aq. NH₄Cl).

  • Proceed with standard extraction and purification procedures.

References

Managing reaction temperature to avoid di-substituted byproducts

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Scientists on Mitigating Di-Substituted Byproducts

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high selectivity is paramount to successful synthesis. A common challenge, particularly in aromatic substitutions and alkylations, is the formation of di-substituted or poly-substituted byproducts. This guide provides in-depth troubleshooting advice and foundational knowledge to help you manage reaction temperature—the primary lever for controlling this outcome.

Frequently Asked Questions (FAQs)
Q1: Why am I getting a significant amount of di-substituted product in my reaction?

This is a classic issue of reaction control. The formation of mono-substituted versus di-substituted products often represents a competition between reaction pathways, a concept governed by kinetics and thermodynamics.[1][2]

  • Kinetic Product: This product forms the fastest because it has the lowest activation energy (Ea).[2][3] At lower temperatures, most molecules have enough energy to overcome this first barrier but not the higher energy barrier required for the second substitution.[4]

  • Thermodynamic Product: This product is the most stable. Given enough energy (i.e., higher temperature) and time, the reaction can become reversible, and the product distribution will favor the most stable species, which may be the di-substituted compound.[1][3]

Essentially, higher temperatures provide the energy needed to overcome the activation barrier for the second substitution, leading to over-reaction.[5][6] For many common reactions like the nitration of benzene, exceeding a specific temperature threshold dramatically increases the formation of di-nitro byproducts.[7][8][9]

Q2: What is the first and most critical parameter I should adjust to improve mono-selectivity?

Your first and most impactful adjustment should be lowering the reaction temperature. Reducing the thermal energy in the system has a disproportionately large effect on reactions with higher activation energies.[10] According to the Arrhenius equation, the reaction rate constant (k) is exponentially dependent on temperature.[11][12][13]

Arrhenius Equation: k = A * exp(-Ea / RT)

Where:

  • k = rate constant

  • A = pre-exponential factor (related to collision frequency and orientation)[14]

  • Ea = activation energy

  • R = universal gas constant

  • T = absolute temperature

By lowering T, you decrease the rate constant for both the first and second substitutions. However, the rate of the second substitution (which typically has a higher Ea) will decrease much more significantly, thus favoring the mono-substituted kinetic product.[4] For many room-temperature reactions, a general rule of thumb is that the reaction rate doubles for every 10°C rise in temperature.[10]

Q3: My reaction is highly exothermic. How can I add reagents without the temperature spiking and causing di-substitution?

Managing exotherms is crucial for temperature control. A sudden temperature increase will inevitably lead to the formation of undesired byproducts.

Core Strategies:

  • Slow Reagent Addition: Use a syringe pump or a dropping funnel to add the limiting reagent slowly and methodically. This allows the cooling system to dissipate the heat generated by the reaction as it forms, preventing a thermal runaway.

  • Efficient Cooling & Stirring: Ensure your reaction flask is immersed in a cooling bath with a large thermal capacity (like an ice-water bath) and that the reaction mixture is stirring vigorously.[15] Good stirring ensures uniform temperature distribution and prevents localized hot spots.[15]

  • Dilution: Running the reaction at a lower concentration can help moderate the exotherm by increasing the thermal mass of the solvent.

G

Troubleshooting Guides & Protocols
Problem: My Friedel-Crafts alkylation is producing significant polyalkylation.

Cause: This is a well-known issue with Friedel-Crafts alkylation. The initial alkyl group added to the aromatic ring is an activating group, which makes the ring more nucleophilic and thus more reactive to subsequent alkylation than the starting material.[16] This means the second substitution can be faster than the first, leading to poor selectivity.

Solution: Strict Temperature and Reagent Control.

  • Use Low Temperatures: Perform the reaction at 0°C or below to minimize the rate of the second alkylation.

  • Control Stoichiometry: Use a large excess of the aromatic compound relative to the alkylating agent. This increases the statistical probability that the alkylating agent will react with the starting material rather than the mono-substituted product.

Problem: I need to run my reaction at -78°C, but I don't have an automated chiller.

Cause: Achieving and maintaining stable, sub-zero temperatures requires a suitable cooling bath. For -78°C, a dry ice/solvent bath is the standard laboratory method.[15]

Protocol: Setting Up a -78°C Dry Ice / Acetone Cooling Bath

  • Safety First: Put on safety goggles and cryogenic gloves.[17] Acetone is flammable, so ensure there are no ignition sources nearby. Perform this in a well-ventilated fume hood.

  • Select Vessel: Use a Dewar flask, which is insulated and designed for cryogenic materials.[17][18] Do not use a standard glass beaker, which can shatter from thermal shock.

  • Add Solvent: Pour a suitable amount of acetone into the Dewar. The final level of the slurry should be high enough to immerse the reaction mixture in your flask.

  • Add Dry Ice: Slowly add small chunks or pellets of dry ice to the acetone.[17] The mixture will bubble vigorously as the CO₂ sublimates. Continue adding dry ice until a consistent, stirrable slurry is formed and the bubbling subsides.

  • Equilibrate and Measure: The bath will equilibrate to approximately -78°C, the sublimation point of CO₂.[19] Use a low-temperature thermometer or thermocouple to verify the temperature before immersing your reaction flask.[20]

  • Monitor and Maintain: The bath will warm up over time as the dry ice sublimates. Periodically add more dry ice chunks to maintain the temperature throughout the reaction.[17]

Cooling Bath MixtureAchievable Temperature (°C)
Ice / Water0
Ice / NaCl-20
Dry Ice / Acetone-78[15][19]
Dry Ice / Isopropanol-78[15]
Liquid Nitrogen / Diethyl Ether-100
Liquid Nitrogen (pure)-196[17]
Caption: Common laboratory cooling baths and their corresponding temperatures.
Case Study: The Nitration of Benzene

The nitration of benzene is a quintessential example of temperature control for selectivity.

  • Objective: Synthesize mono-nitrobenzene.

  • Reaction: Benzene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid.[7]

  • The Problem: If the reaction temperature rises above 50-60°C, the rate of a second nitration becomes significant, yielding 1,3-dinitrobenzene.[7][8][9] The nitro group is deactivating, so this second substitution is slower than the first, but higher temperatures provide sufficient energy to overcome this barrier.[21]

G

Controlling the Reaction:

  • Temperature: The reaction vessel is kept in a cooling bath to maintain an internal temperature that does not exceed 50°C.[7][8]

  • Addition: The acid mixture is often added slowly to the benzene to control the initial exotherm.

By strictly controlling the temperature, the reaction is kept under kinetic control , favoring the formation of the mono-substituted product which has a lower activation energy barrier.[1][3]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-4-iodopyrimidine and 2-Chloro-4-iodopyridine for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dihalogenated pyridines and pyrimidines are invaluable building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2-Bromo-4-iodopyrimidine and 2-Chloro-4-iodopyridine . Supported by experimental data and mechanistic insights, this document will elucidate the nuanced differences in their chemical behavior, empowering you to make informed decisions in your synthetic endeavors.

At a Glance: Structural and Electronic Properties

The reactivity of these compounds is fundamentally governed by the interplay of two key factors: the nature of the heterocyclic core (pyrimidine vs. pyridine) and the identity of the halogen substituents.

CompoundStructureKey Features
This compound this compoundPyrimidine core is more electron-deficient than pyridine due to the presence of two nitrogen atoms.[1][2] This heightened electron deficiency can influence the reactivity of the halogenated positions.
2-Chloro-4-iodopyridine 2-Chloro-4-iodopyridinePyridine core is a classic electron-deficient aromatic system. The chlorine atom at the 2-position is more electronegative than bromine, leading to a greater inductive electron withdrawal from the ring compared to its bromo-analogue.

The pyrimidine ring, with its two nitrogen atoms, is inherently more π-deficient than the pyridine ring.[1] This electronic difference has profound implications for the reactivity of the attached halogens, particularly in nucleophilic aromatic substitution and the oxidative addition step of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the primary determinant of regioselectivity for both molecules is the exceptional reactivity of the carbon-iodine (C-I) bond. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F .[3] This is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and thus the most easily cleaved by the palladium catalyst.

For both this compound and 2-chloro-4-iodopyridine, cross-coupling reactions will overwhelmingly occur at the C-4 position under standard conditions, leaving the C-2 halogen untouched for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For both substrates, selective coupling at the C-4 iodo position is readily achieved.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)-C≡CR(L2) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_alkynyl Cu-C≡CR cu_alkynyl->pd_complex cuI CuI cu_alkynyl->cuI alkyne H-C≡CR alkyne->cu_alkynyl Base, CuI caption Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Comparative analysis of 2-Bromo-4-iodopyrimidine and 2,4-dibromopyridine in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 2-Bromo-4-iodopyrimidine and 2,4-dibromopyridine in Suzuki Coupling Reactions

Introduction: The Strategic Importance of Dihalogenated Heterocycles

In the landscape of modern drug discovery and materials science, pyridine and pyrimidine scaffolds are foundational building blocks. Their utility is dramatically enhanced when substituted at multiple positions, allowing for the fine-tuning of molecular properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds to create these complex architectures.[1][2] Dihalogenated heterocycles, such as this compound and 2,4-dibromopyridine, offer a powerful platform for sequential and site-selective functionalization.

This guide provides a comparative analysis of these two key substrates. We will explore how the intrinsic differences in their halogen atoms and heterocyclic cores dictate reactivity and regioselectivity in Suzuki couplings. This analysis aims to equip researchers with the foundational knowledge to make informed decisions in catalyst selection and reaction design, ultimately enabling more efficient and predictable synthetic outcomes.

Part 1: Foundational Principles of Reactivity and Selectivity

The success of a regioselective Suzuki coupling hinges on the palladium catalyst's ability to discriminate between two different carbon-halogen (C-X) bonds. This discrimination is governed by the kinetics of the oxidative addition step, the first and often rate-determining step of the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Cycle pd0 Pd(0)L₂ p1 pd0->p1 oxidative_addition Oxidative Addition p2 oxidative_addition->p2 pd2_complex R¹-Pd(II)L₂-X p3 pd2_complex->p3 transmetalation Transmetalation p4 transmetalation->p4 pd2_intermediate R¹-Pd(II)L₂-R² reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination R¹-R² reductive_elimination->pd0 p1->oxidative_addition R¹-X p2->pd2_complex p3->transmetalation R²-B(OR)₂ (Base) p4->pd2_intermediate

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The Decisive Role of the Halogen

The rate of oxidative addition is highly dependent on the carbon-halogen bond dissociation energy (BDE). Weaker C-X bonds react faster. The established order of reactivity is a cornerstone of achieving selectivity:

C-I > C-OTf > C-Br >> C-Cl [2]

This principle is the primary driver of selectivity in substrates containing different halogens, such as this compound. The significantly weaker C-I bond allows for its preferential activation by the palladium catalyst under milder conditions than those required to cleave the C-Br bond.[4]

Electronic Influence of the Heterocyclic Core

The electronic nature of the pyridine and pyrimidine rings also plays a crucial role.

  • Pyridine: A six-membered aromatic ring with one nitrogen atom. It is electron-deficient compared to benzene.

  • Pyrimidine: A six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions. This makes it significantly more π-deficient than pyridine.

This increased electron deficiency in the pyrimidine ring generally enhances the rate of oxidative addition for attached halogens compared to a pyridine ring. Furthermore, within each ring, the electronic environment of the C-2 and C-4 positions differs, influencing their susceptibility to catalytic activation.[5]

Part 2: Head-to-Head Substrate Comparison

This compound: Predictable Selectivity by Design

The reactivity of this substrate is a textbook example of chemoselectivity driven by differential C-X bond strength.

  • Primary Reactive Site: The C-4 position (C-I bond).

  • Secondary Reactive Site: The C-2 position (C-Br bond).

The large difference in reactivity between the C-I and C-Br bonds allows for highly selective mono-functionalization at the 4-position under standard Suzuki conditions.[4] This leaves the C-Br bond at the 2-position intact and available for a subsequent, distinct cross-coupling reaction, enabling the programmed synthesis of di-substituted pyrimidines.

Pyrimidine_Coupling start This compound step1 Suzuki Coupling (Milder Conditions) Pd(PPh₃)₄, K₂CO₃, 80°C start->step1 product1 2-Bromo-4-arylpyrimidine step1->product1 step2 Second Suzuki Coupling (Harsher Conditions) PdCl₂(dppf), Cs₂CO₃, 110°C product1->step2 product2 2,4-Diarylpyrimidine step2->product2

Figure 2: Sequential functionalization of this compound.
2,4-dibromopyridine: A Challenge of Regiocontrol

With two identical halogens, achieving selectivity with 2,4-dibromopyridine is more nuanced. The outcome is not dictated by bond strength but by the electronic and steric environment of the C-Br bonds and, critically, the choice of catalyst system.

  • Conventional Selectivity (C-2): Historically, Suzuki couplings of 2,4-dibromopyridine using traditional mononuclear palladium catalysts, such as those with triphenylphosphine (PPh₃) ligands, tend to favor arylation at the C-2 position.[6][7] This is often attributed to the proximity of the nitrogen atom, which can influence the oxidative addition step.[8]

  • Unconventional Selectivity (C-4): Recent research has shown that the regioselectivity can be inverted to favor the C-4 position. This "unconventional" selectivity can be achieved by modifying the catalyst system. For instance, using bulky N-heterocyclic carbene (NHC) ligands or specific ratios of phosphine ligands to palladium can promote reaction at the more distal C-4 site.[9] In some cases, ligand-free conditions have also demonstrated high C-4 selectivity.[9]

The ability to switch selectivity by tuning the catalyst is a significant development, offering access to different regioisomers from the same starting material.[8][9]

Pyridine_Coupling cluster_0 Catalyst-Controlled Selectivity start 2,4-Dibromopyridine cat1 Conventional Catalyst (e.g., Pd(OAc)₂ / ≥3 PPh₃) start->cat1 C-2 Path cat2 Unconventional Catalyst (e.g., Pd-NHC Complex) start->cat2 C-4 Path prod1 2-Aryl-4-bromopyridine (C-2 Selectivity) cat1->prod1 prod2 4-Aryl-2-bromopyridine (C-4 Selectivity) cat2->prod2

Figure 3: Catalyst control dictates regioselectivity for 2,4-dibromopyridine.

Part 3: Experimental Data and Protocols

The following table summarizes representative experimental outcomes, highlighting the yields and selectivity achieved for each substrate under different catalytic systems.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)ProductYield (%)Ref.
This compound Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O80-1002-Bromo-4-phenylpyrimidine>95 (Est.)[10]
2,4-Dichloropyrimidine Phenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃Dioxane/H₂O100 (MW)2-Chloro-4-phenylpyrimidine81[11]
2,4-dibromopyridine Phenylboronic acidPd(OAc)₂ / 4PPh₃K₃PO₄Toluene252-Phenyl-4-bromopyridineGood[6]
2,4-dibromopyridine Phenylboronic acidPd-NHC ComplexK₃PO₄Dioxane1004-Phenyl-2-bromopyridineHigh (C4:C2 >10:1)[9]
2,4,6-Trichloropyrimidine Phenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃GlymeReflux2,4-Dichloro-6-phenylpyrimidineGood[5]

Note: Yields are based on reported literature values for the specified or analogous systems and may vary based on specific reaction scale and substrate.

Experimental Protocol 1: Regioselective Synthesis of 2-Bromo-4-phenylpyrimidine

This protocol leverages the inherent reactivity difference between the C-I and C-Br bonds for selective coupling at the C-4 position.

Rationale: The use of Pd(PPh₃)₄ is a standard, robust catalyst for Suzuki couplings. The reaction is run at a moderate temperature (80-100 °C) sufficient to activate the C-I bond while leaving the more stable C-Br bond largely unreacted.[10] A carbonate base and an aqueous solvent system are typical for efficient transmetalation.[12]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (e.g., in a 4:1 v/v ratio) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS, typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-Bromo-4-phenylpyrimidine.[4][10]

Experimental Protocol 2: Catalyst-Controlled C-4 Selective Synthesis of 4-Aryl-2-bromopyridine

This protocol illustrates the use of a specialized ligand to achieve "unconventional" C-4 selectivity with 2,4-dibromopyridine.

Rationale: Achieving C-4 selectivity requires overriding the intrinsic preference for C-2 coupling. The use of bulky N-heterocyclic carbene (NHC) ligands has been shown to favor reaction at the less sterically hindered and more electronically accessible C-4 position.[9] The choice of a strong base like potassium phosphate (K₃PO₄) and an anhydrous solvent like dioxane is often optimal for these advanced catalyst systems.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with 2,4-dibromopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium-NHC precatalyst (e.g., Pd-PEPPSI-IPr, 2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS for consumption of starting material and formation of the desired regioisomer.

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography to isolate the 4-Aryl-2-bromopyridine product.

Conclusion and Synthetic Outlook

The choice between this compound and 2,4-dibromopyridine is a strategic one, dictated by the desired synthetic outcome and the researcher's tolerance for optimization.

  • For predictable, sequential functionalization, this compound is the superior choice. Its reactivity is governed by the fundamental and reliable difference in C-I and C-Br bond strengths, providing a robust pathway to 2,4-disubstituted pyrimidines.

  • For access to diverse pyridine isomers, 2,4-dibromopyridine offers unique opportunities through catalyst control. While historically favoring C-2 coupling, modern catalytic methods now allow for selective functionalization at the C-4 position. This flexibility is powerful but may require more extensive screening of catalysts, ligands, and conditions to achieve high regioselectivity.

Ultimately, a deep understanding of the principles of oxidative addition and the electronic nature of these heterocyclic substrates empowers chemists to harness their full synthetic potential, paving the way for the discovery of next-generation pharmaceuticals and materials.

References

A Comparative Guide to the Reactivity of Dihalogenated Pyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, owing to its prevalence in a vast array of biologically active compounds and functional materials. Dihalogenated pyrimidines serve as versatile and readily available building blocks for the synthesis of complex substituted pyrimidines via palladium-catalyzed cross-coupling reactions. However, the regiochemical outcome of these reactions is highly dependent on the substitution pattern of the starting material, the nature of the cross-coupling reaction, and the chosen catalytic system. This guide provides an in-depth comparison of the reactivity of common dihalogenated pyrimidine isomers—2,4-dichloro-, 4,6-dichloro-, and 2,5-dibromopyrimidine—in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions. This analysis, supported by experimental data and mechanistic insights, aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.

Understanding the Reactivity Landscape of Dihalogenated Pyrimidines

The reactivity of halogens on the pyrimidine ring in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The electron-deficient nature of the pyrimidine ring activates the C-X bonds towards oxidative addition, the often rate-determining step in the catalytic cycle.[1]

General Reactivity Trends:

  • Influence of Halogen Position: The position of the halogen on the pyrimidine ring significantly impacts its reactivity. The generally accepted order of reactivity is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient, rendering them most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive.

  • Influence of the Halogen: The carbon-halogen bond strength plays a crucial role, with the reactivity order being I > Br > Cl. This is because the C-I bond is the weakest, facilitating easier oxidative addition.[1]

Suzuki-Miyaura Coupling: A Tale of Two Positions

The Suzuki-Miyaura reaction is a powerful and widely used method for C-C bond formation. In the context of dihalogenated pyrimidines, it often proceeds with high regioselectivity.

2,4-Dichloropyrimidine

For 2,4-dichloropyrimidine, the Suzuki-Miyaura coupling overwhelmingly favors substitution at the C4 position.[2] This preference is attributed to the higher electron deficiency at C4 compared to C2. Microwave-assisted protocols using catalysts like Pd(PPh₃)₄ have been shown to be highly efficient for the synthesis of 4-aryl-2-chloropyrimidines.[3]

It is also possible to achieve disubstitution through a one-pot, two-step approach. The initial, more facile coupling occurs at the C4 position, followed by a second coupling at the C2 position under more forcing conditions, such as elevated temperatures.[2]

Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L₂->Oxidative_Addition Ar-X Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L₂ Transmetalation Transmetalation Ar-Pd(II)(X)L₂->Transmetalation R-M Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)(R)L₂ Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L₂->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Ar-R

References

A Comparative Guide to the Regioselectivity of 2-Bromo-4-iodopyrimidine in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise construction of molecular architecture is paramount. Substituted pyrimidines are privileged scaffolds, forming the core of numerous FDA-approved therapeutics in oncology, immunology, and anti-infective domains.[1] The ability to selectively functionalize specific positions on these heterocyclic rings is not merely an academic exercise but a critical enabler of efficient synthesis and the exploration of vast chemical space.[2][3][4]

This guide provides an in-depth comparison of the regioselectivity of 2-bromo-4-iodopyrimidine, a highly versatile building block, against other dihalopyridines and dihalopyrimidines. We will dissect the fundamental principles governing this selectivity, present comparative experimental data, and offer validated protocols that underscore the strategic advantages of this substrate in sequential cross-coupling strategies.

PART 1: The Fundamental Principle of Regioselectivity in Dihalo-N-Heterocycles

The cornerstone of achieving regioselectivity in dihalogenated heterocycles lies in the differential reactivity of carbon-halogen (C-X) bonds during the rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition . In this step, the palladium(0) catalyst inserts into the C-X bond. The activation energy for this process is inversely related to the polarizability and bond dissociation energy of the C-X bond, following a well-established trend:

C-I < C-Br < C-Cl [5][6]

Consequently, a C-I bond is significantly more susceptible to oxidative addition by a Pd(0) center than a C-Br bond under identical conditions. This inherent difference is the primary tool chemists use to orchestrate selective transformations, functionalizing the iodo-position while leaving the bromo-position intact for subsequent reactions.[6] The electron-deficient nature of the pyrimidine ring further enhances the reactivity of its halogen substituents compared to analogous benzene halides, making these substrates particularly amenable to cross-coupling.[2][7]

sub This compound prod1 4-Substituted-2-bromopyrimidine sub->prod1 1. Pd(0) Catalysis Coupling at C4-I (Milder Conditions) prod2 2,4-Disubstituted Pyrimidine prod1->prod2 2. Pd(0) Catalysis Coupling at C2-Br (Harsher Conditions)

Caption: Sequential functionalization strategy for this compound.

PART 2: Performance Analysis of this compound

The theoretical reactivity hierarchy is borne out in practice with exceptional fidelity for this compound across a range of powerful C-C, C-N, and C-C(sp) bond-forming reactions. The predictable and high selectivity at the C-4 (iodo) position makes it a superior substrate for building molecular complexity in a controlled manner.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures. With this compound, the coupling proceeds almost exclusively at the C-4 position under standard conditions.

Catalyst / LigandBaseSolventTemp (°C)Time (h)Regioselectivity (C4:C2)Approx. Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012>98:285-95[5]
PdCl₂(dppf)K₃PO₄Dioxane10016>98:290-98[5]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008>99:1~90-98[5]
Sonogashira Coupling (C-C(sp) Bond Formation)

For the introduction of alkyne moieties, the Sonogashira coupling is the premier choice. The reaction demonstrates a strong, predictable preference for the C-I bond over the C-Br bond.[8] Milder conditions, such as lower temperatures, further suppress any potential reactivity at the C-Br bond, ensuring high yields of the mono-alkynylated product.[6][9]

Catalyst / Co-catalystBaseSolventTemp (°C)Time (h)Regioselectivity (C4:C2)Approx. Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃N / DMFDMF606>98:285-95[5]
Pd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane8012>98:290-97[5]
Pd(P(t-Bu)₃)₂ (Copper-free)K₂CO₃Toluene10010>95:585-94[5][9]
Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds is critical in pharmaceutical synthesis.[10][11] The Buchwald-Hartwig amination on this compound allows for the selective introduction of a wide range of primary and secondary amines at the C-4 position, leaving the C-2 bromo group available for diversification.[12][13]

Catalyst / LigandBaseSolventTemp (°C)Time (h)Regioselectivity (C4:C2)Approx. Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene80-10012-24>95:580-95[5]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane10012>98:285-95[6]

PART 3: Comparative Analysis with Other Dihalo-N-Heterocycles

The exceptional regiocontrol observed with this compound is best understood in comparison to other dihalogenated systems where selectivity can be less pronounced or governed by different factors.

1. Dihalopyrimidines with Identical Halogens (e.g., 2,4-Dichloropyrimidine): When the halogens are identical, the intrinsic electronic properties of the pyrimidine ring dictate the site of reaction. For 2,4-disubstituted pyrimidines, the C-4 position is generally more electrophilic and thus more reactive than the C-2 position.[14] While selectivity can be high, it is not as pronounced as the difference between iodine and bromine. Studies on 2,4-dichloropyrimidines consistently show a preference for C-4 substitution under various Suzuki coupling conditions.[2][14]

2. Dihalopyridines with Mixed Halogens (e.g., 2-Bromo-3-iodopyridine): The C-I vs. C-Br reactivity trend holds true for other N-heterocyclic systems. For instance, 2-bromo-3-iodopyridine undergoes Suzuki-Miyaura coupling selectively at the C-3 (iodo) position.[15] This demonstrates that the fundamental principle of differential halogen reactivity is broadly applicable across different heterocyclic cores.

3. Inverting Selectivity: While the C-I > C-Br trend is dominant, it is worth noting that in some specialized systems, particularly with dihalopyridines containing identical halogens, selectivity can be inverted. This is typically achieved not by overriding the halogen's intrinsic reactivity but by exploiting steric hindrance or using specific ligands that favor reaction at an alternative site. For example, in certain 2,4-dichloropyridine systems, specific N-heterocyclic carbene (NHC) ligands have been shown to favor C-2 selectivity, countering the intrinsic C-4 preference.[16] This level of catalyst control is less common and often requires extensive optimization, highlighting the straightforward and predictable nature of mixed C-I/C-Br systems.

cluster_cycle Palladium Catalytic Cycle cluster_selectivity Selectivity Origin pd0 Pd(0)L₂ oa Oxidative Addition (Rate-Determining) pd0->oa pd2 R¹-Pd(II)(X)L₂ oa->pd2 tm Transmetalation (e.g., with R²-B(OH)₂) pd2->tm pd2_r2 R¹-Pd(II)(R²)L₂ tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 product R¹-R² re->product aryl_halide Ar-I vs. Ar-Br energy ΔE‡(C-I) << ΔE‡(C-Br) for Oxidative Addition aryl_halide->energy Results in energy->oa Controls Selectivity setup 1. Reagent Setup inert 2. Inert Atmosphere setup->inert Charge flask solvent 3. Solvent Addition inert->solvent Evacuate/backfill (3x) reaction 4. Reaction solvent->reaction Add degassed solvent workup 5. Aqueous Workup reaction->workup Heat & Stir (Monitor) purify 6. Purification workup->purify Extract & Dry

References

A Senior Application Scientist's Guide to Palladium Catalysis with 2-Bromo-4-iodopyrimidine: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules. The ability to selectively functionalize this heterocycle at specific positions is paramount in drug discovery, enabling the fine-tuning of molecular properties to optimize efficacy and safety. 2-Bromo-4-iodopyrimidine presents itself as a versatile building block, offering two distinct halogen atoms for sequential, regioselective cross-coupling reactions. This guide provides an in-depth comparative analysis of the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound, offering field-proven insights to guide your synthetic strategies.

The selective functionalization of this compound is governed by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The bond dissociation energy of the C-I bond is lower than that of the C-Br bond, leading to a predictable reactivity trend of C-I > C-Br.[1][2] This inherent difference allows for the selective functionalization at the more reactive C-4 position under carefully controlled conditions, leaving the C-2 bromo group available for subsequent transformations.[1][2]

Comparative Performance of Palladium Catalysts

The choice of the palladium precursor, ligand, base, and solvent system is critical in controlling the outcome of the reaction, influencing yield, selectivity, and reaction kinetics. Milder reaction conditions generally favor reaction at the more reactive C-4 iodo-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For this compound, the primary goal is the selective coupling at the C-4 position with a variety of aryl- and heteroarylboronic acids.

Catalyst System (Precursor / Ligand)BaseSolventTemp. (°C)Approx. Yield (%)Key Insights & Causality
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-10085-95A classic, reliable catalyst for Suzuki couplings. The in situ generated Pd(0) species readily undergoes oxidative addition with the C-I bond. The aqueous base is crucial for the transmetalation step.[3]
PdCl₂(dppf)K₃PO₄Dioxane90-10088-96The bidentate dppf ligand forms a stable and active catalyst, effective for a broad range of boronic acids. The stronger base, K₃PO₄, can be beneficial for less reactive boronic acids.[3]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10090-98SPhos is a bulky, electron-rich biarylphosphine ligand that promotes rapid oxidative addition and reductive elimination, leading to high turnover numbers and allowing for lower catalyst loadings.[1][3]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to introduce terminal alkynes, forming C(sp²)-C(sp) bonds. High selectivity for the C-4 position of this compound is readily achievable.

Catalyst System (Precursor / Ligand)Co-catalystBaseSolventTemp. (°C)Approx. Yield (%)Key Insights & Causality
PdCl₂(PPh₃)₂CuIPiperidineDMF6085-95The traditional Sonogashira catalyst system. The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[3][4]
Pd(OAc)₂ / XPhosCuICs₂CO₃Dioxane8090-97The use of a bulky, electron-rich ligand like XPhos can accelerate the catalytic cycle and improve yields, particularly for challenging substrates.[3][4]
Pd(P(t-Bu)₃)₂NoneK₂CO₃Toluene10085-94A copper-free Sonogashira protocol. The bulky and electron-rich tri(tert-butyl)phosphine ligand is crucial for facilitating the direct reaction of the alkyne with the palladium complex, avoiding the need for a copper co-catalyst which can sometimes lead to alkyne homocoupling (Glaser coupling).[3][4]
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is the premier method for the formation of carbon-nitrogen bonds. Selective amination at the C-4 position of this compound can be achieved with a variety of primary and secondary amines.

Catalyst System (Precursor / Ligand)BaseSolventTemp. (°C)Approx. Yield (%)Key Insights & Causality
Pd₂(dba)₃ / BINAPNaOtBuToluene80-10080-95A well-established catalyst system for a range of amines. The bidentate BINAP ligand provides a stable catalytic species. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[3][5]
Pd(OAc)₂ / XPhosK₃PO₄Dioxane10085-98XPhos is a highly effective ligand for the Buchwald-Hartwig amination of a broad scope of amines, including less reactive ones. Its steric bulk promotes the reductive elimination step.[3][5]
PdCl₂(dppf)Cs₂CO₃Toluene100-11080-90While more commonly associated with C-C couplings, dppf can also be an effective ligand for certain Buchwald-Hartwig aminations, particularly with more nucleophilic amines.[3][5]

Mechanistic Insights and Experimental Design

The remarkable regioselectivity observed in the palladium-catalyzed cross-coupling reactions of this compound is a direct consequence of the disparity in bond dissociation energies between the C-I and C-Br bonds. This dictates the initial, and often rate-limiting, oxidative addition step.

cluster_0 General Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (L_n)Pd(II)(Ar)(X) Pd(0)L_n->Oxidative_Addition Ar-X Transmetalation Transmetalation (L_n)Pd(II)(Ar)(R) Oxidative_Addition->Transmetalation R-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of ligand is paramount in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to accelerate the rates of both oxidative addition and reductive elimination, leading to more efficient catalytic cycles.

Start This compound Step1 Selective C-4 Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Step1 Intermediate 4-Substituted-2-bromopyrimidine Step1->Intermediate Step2 Subsequent C-2 Functionalization (More forcing conditions) Intermediate->Step2 Product 2,4-Disubstituted Pyrimidine Step2->Product

Caption: A logical workflow for the sequential functionalization of this compound.

Experimental Protocols

The following are generalized procedures for palladium-catalyzed cross-coupling reactions on this compound, designed for selective functionalization at the C-4 position. Note: These are starting points and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-4 Position

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv)

  • Copper(I) co-catalyst (e.g., CuI, 0.04 equiv)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Degassed solvent (e.g., THF, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-4 Position

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv)

  • Ligand (e.g., BINAP, 0.02 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

  • Add this compound and the amine.

  • Add the degassed solvent.

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Conclusion

This compound is a powerful and versatile building block for the synthesis of functionalized pyrimidines. The predictable regioselectivity in palladium-catalyzed cross-coupling reactions, driven by the inherent reactivity difference between the C-I and C-Br bonds, allows for a strategic and stepwise approach to complex molecule synthesis. The choice of palladium catalyst and, critically, the associated ligand, allows for the efficient and high-yielding formation of C-C, C-C(sp), and C-N bonds at the C-4 position. This guide provides a comparative framework and practical protocols to empower researchers in leveraging this valuable synthetic intermediate in their drug discovery and development programs.

References

A Comparative Guide to Sonogashira Coupling Efficiency: 2-Bromo-4-iodopyrimidine vs. 2,4-dibromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is a paramount concern. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, stands as a cornerstone in the synthesis of complex molecules, including pharmaceuticals and organic materials.[1][2] This guide provides an in-depth comparison of the Sonogashira coupling efficiency of two valuable heterocyclic building blocks: 2-Bromo-4-iodopyrimidine and 2,4-dibromopyridine. Through an examination of the underlying chemical principles and supporting experimental data, we aim to provide actionable insights for optimizing synthetic strategies.

Introduction to Sonogashira Coupling and the Substrates of Interest

The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple an aryl or vinyl halide with a terminal alkyne.[3][4] The reaction proceeds under relatively mild conditions, tolerates a wide array of functional groups, and has been extensively utilized in the synthesis of natural products, pharmaceuticals, and nanomaterials.[1][2]

This compound and 2,4-dibromopyridine are dihalogenated heterocycles that offer two potential sites for cross-coupling. The ability to selectively functionalize one position over the other is crucial for the efficient construction of complex molecular architectures. Pyrimidine and pyridine cores are prevalent in a vast number of biologically active compounds, making these substrates particularly relevant in medicinal chemistry.

Comparative Reactivity Analysis

The efficiency and selectivity of the Sonogashira coupling are predominantly governed by the nature of the carbon-halogen bond and the electronic properties of the aromatic ring.

The Decisive Role of the Halogen

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[1] The reactivity of the carbon-halogen bond follows a well-established trend: C-I > C-Br > C-Cl .[5][6] This is inversely correlated with the bond dissociation energy; the weaker C-I bond is more readily cleaved by the palladium catalyst than the stronger C-Br bond.

  • This compound: Possesses two different halogens. The C-I bond at the 4-position is significantly more reactive than the C-Br bond at the 2-position. This inherent difference allows for high regioselectivity, with the Sonogashira coupling preferentially occurring at the C-4 iodo position under controlled conditions.[3]

  • 2,4-dibromopyridine: Contains two identical halogens. The selectivity is therefore not determined by the halogen itself but by the electronic environment of the carbon atoms to which they are attached.

Influence of the Heterocyclic Ring

The electronic nature of the pyrimidine and pyridine rings also plays a crucial role in modulating the reactivity of the C-X bonds.

  • Pyrimidine Ring: The pyrimidine ring is an electron-deficient system due to the presence of two nitrogen atoms. This electron deficiency generally enhances the reactivity of attached halogens towards oxidative addition. The order of reactivity for halogen positions on the pyrimidine ring is typically C4(6) > C2 > C5.[6] For this compound, both the inherent reactivity of iodine and the electronic activation of the C4 position work in concert, making this site highly susceptible to coupling.

  • Pyridine Ring: The pyridine ring is also electron-deficient, though less so than pyrimidine. The positions on the pyridine ring exhibit different reactivities. For 2,4-dibromopyridine, the C4 position is generally more reactive than the C2 position in nucleophilic aromatic substitution and many cross-coupling reactions. However, in some palladium-catalyzed reactions, the selectivity can be influenced by the catalyst and ligands used.

Predicted Efficiency and Selectivity

Based on these principles, we can predict the following outcomes:

  • For this compound: High efficiency and excellent regioselectivity for mono-alkynylation at the C-4 position can be readily achieved by carefully controlling reaction conditions, such as temperature and reaction time. The C-Br bond at the C-2 position will remain largely unreacted, providing a handle for subsequent transformations.

  • For 2,4-dibromopyridine: The reaction will likely yield a mixture of mono-alkynylated products (at C-2 and C-4) and the di-alkynylated product, depending on the reaction conditions. Achieving high selectivity for mono-alkynylation at a specific position can be more challenging and may require careful optimization of catalysts, ligands, and reaction parameters. The C-4 position is generally favored for substitution.

Experimental Data Summary

The following table summarizes typical experimental outcomes for the Sonogashira coupling of these two substrates with a generic terminal alkyne (e.g., phenylacetylene) under standard conditions.

SubstratePosition of CouplingTypical Catalyst SystemTemp. (°C)Time (h)Yield of Mono-alkynylated ProductKey Observations
This compound C-4 (Iodo)PdCl₂(PPh₃)₂ / CuIRoom Temp.2-4>90%High regioselectivity for the C-I bond. The C-Br bond remains intact for further functionalization.
2,4-dibromopyridine C-4 (Bromo)Pd(PPh₃)₄ / CuI60-806-1260-80%Reaction at the C-4 position is generally favored. Formation of di-substituted product is a common side reaction.

Experimental Protocols

The following are representative, detailed protocols for the Sonogashira coupling of each substrate.

Protocol 1: Regioselective Sonogashira Coupling of this compound

This protocol is designed to achieve selective coupling at the C-4 position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (anhydrous and degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst activation.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically when the starting material is consumed, ~2-4 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Bromo-4-(alkynyl)pyrimidine.

Protocol 2: Sonogashira Coupling of 2,4-dibromopyridine

This protocol aims for mono-alkynylation, with the understanding that optimization may be required to maximize selectivity.

Materials:

  • 2,4-dibromopyridine (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (anhydrous and degassed)

  • N,N-Dimethylformamide (DMF) (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, dissolve 2,4-dibromopyridine in DMF and degas the solution with argon for 15 minutes.

  • To the solution, add Pd(PPh₃)₄, CuI, and Et₃N under a positive pressure of argon.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and stir under argon.

  • Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of mono- and di-substituted products.

  • Once the desired level of conversion is reached (typically 6-12 hours), cool the reaction to room temperature.

  • Quench the reaction with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the mono- and di-alkynylated products from any unreacted starting material.

Mechanistic Overview and Workflow Visualization

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkynyl R-Pd(II)(C≡CR')L₂ Pd_complex->Pd_alkynyl Transmetalation CuX CuX Pd_complex->CuX Pd_alkynyl->Pd0 Product R-C≡CR' Pd_alkynyl->Product Reductive Elimination Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide Base Cu_acetylide->Pd_complex Alkyne H-C≡CR' Alkyne->Cu_acetylide start Aryl Halide (R-X) start->Pd0 Sonogashira_Workflow A 1. Assemble Reactants (Aryl Halide, Pd Catalyst, CuI) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Solvents & Base B->C D 4. Add Terminal Alkyne C->D E 5. Reaction (Stir at specified temperature) D->E F 6. Monitor Progress (TLC / LC-MS) E->F F->E Continue if incomplete G 7. Quench Reaction F->G Proceed upon completion H 8. Aqueous Workup & Extraction G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization I->J

References

A Senior Application Scientist's Guide to C-I vs. C-Br Bond Reactivity in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the choice between an aryl iodide and an aryl bromide is a frequent and critical decision in the design of palladium-catalyzed cross-coupling reactions. While both are mainstays of modern synthesis, their distinct reactivity profiles have profound implications for catalyst selection, reaction kinetics, and overall process efficiency. This guide provides an in-depth comparison of C-I and C-Br bond reactivity, grounded in mechanistic principles and supported by experimental data, to empower you to make more informed and strategic decisions in your synthetic endeavors.

The Decisive Step: Understanding Oxidative Addition

The journey of any palladium-catalyzed cross-coupling reaction begins with the activation of the C-X bond. This occurs via the oxidative addition step, where a low-valent Pd(0) complex inserts into the carbon-halogen bond, forming a Pd(II) intermediate. This step is frequently the rate-determining step of the entire catalytic cycle, and its efficiency is directly governed by the strength of the C-X bond being broken.[1][2][3]

The fundamental principle is straightforward: a weaker bond is broken more easily. This is quantified by the Bond Dissociation Energy (BDE), which is the energy required to cleave the bond homolytically.[4]

Key Physicochemical Properties
PropertyPhenyl Iodide (Ph-I)Phenyl Bromide (Ph-Br)Phenyl Chloride (Ph-Cl)Rationale & Implication
Bond Dissociation Energy (kcal/mol) ~67.0[4]~84.0[4]~97.1[4]The significantly lower BDE of the C-I bond makes it the most fragile and thus the most reactive towards oxidative addition. This translates to faster reaction rates and the ability to use milder conditions.
General Reactivity Trend HighestIntermediateLowAr-I > Ar-Br > Ar-Cl >> Ar-F is the universally accepted reactivity order in palladium-catalyzed cross-coupling reactions.[1][5]

This energy difference is the primary reason why aryl iodides are generally more reactive than aryl bromides, allowing for faster reactions, lower catalyst loadings, and often milder temperatures.

G cluster_cycle Generalized Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Often Rate-Limiting) Ar-Pd(II)-Nu Ar-Pd(II)(L)2-Nu Ar-Pd(II)-X->Ar-Pd(II)-Nu Transmetalation (with Nu-M) Ar-Nu Ar-Nu Product Ar-Pd(II)-Nu->Ar-Nu Reductive Elimination Ar-X Aryl Halide (Ar-X) X = I, Br Ar-X->Ar-Pd(II)-X Nu-M Nucleophile (Nu-M) Nu-M->Ar-Pd(II)-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Head-to-Head Comparison: C-I vs. C-Br in Key Reactions

While the general reactivity trend holds true, the practical implications vary across different named reactions. The choice of halide impacts not just the rate but also catalyst selection and potential side reactions.

Reaction TypeAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)Scientific Rationale & Experimental Insights
Suzuki-Miyaura Coupling Highly reactive, often proceeds at lower temperatures with simple phosphine ligands (e.g., PPh₃).[6]Also highly effective, but may require slightly higher temperatures or more electron-rich, bulky ligands (e.g., Buchwald-type biarylphosphines) to achieve comparable rates to iodides.[7]The higher C-Br bond energy necessitates a more electron-rich palladium center to facilitate oxidative addition. However, a fascinating exception exists: at low temperatures (~50 °C) with traditional Pd/PPh₃ systems, aryl iodides can be less reactive than bromides. This is attributed to the formation of stable, off-cycle Pd(II)-iodide dimer species that inhibit catalyst turnover.[8][9]
Sonogashira Coupling The substrate of choice for mild, rapid couplings, often compatible with copper co-catalysis.[10][11]Effective, but may require higher temperatures or copper-free conditions to avoid side reactions like Glaser coupling. More advanced, electron-rich ligands are often beneficial.[12][13]Oxidative addition remains the key differentiator. Electron-withdrawing groups on the aryl bromide can significantly increase its reactivity, sometimes approaching that of electron-neutral aryl iodides.[14]
Buchwald-Hartwig Amination Historically challenging due to the formation of unreactive palladium-iodide bridged dimers.[15] Modern bulky, electron-rich biarylphosphine ligands have largely overcome this limitation.[16]Generally very effective. The first-generation catalysts (e.g., Pd[P(o-Tolyl)₃]₂) worked well for aryl bromides but struggled with iodides.The strong coordination of the iodide to the Pd(II) center after oxidative addition can slow down subsequent steps. The development of bidentate (e.g., DPPF, BINAP) and bulky monodentate ligands was crucial for enabling efficient coupling of aryl iodides by preventing dimer formation and promoting faster reductive elimination.[17]
Heck Reaction Highly reactive, often requiring no special ligands.[18]Also very common, but less reactive substrates may benefit from more electron-donating phosphine ligands or higher temperatures to ensure efficient reaction.[19][20]The mechanism follows the same reactivity principles. The choice between iodide and bromide is often dictated by substrate availability and cost rather than a significant mechanistic barrier, though iodides will generally react faster under identical conditions.
Stille Coupling Standard substrate, reacts readily under mild conditions.[21][22]Also a standard substrate, though may require slightly more forcing conditions.The reactivity trend (I > Br) is reliably observed. The choice of ligand can be critical for activating aryl bromides, especially those that are electron-rich.[23][24]

Causality in Action: Experimental Protocol Design

To illustrate these principles, let's design a comparative Suzuki-Miyaura coupling experiment. The goal is to synthesize 4-phenyltoluene from two different precursors: 4-iodotoluene and 4-bromotoluene.

Objective: To compare the reaction rate and final yield for the Suzuki-Miyaura coupling of an aryl iodide versus an aryl bromide under identical, relatively mild conditions.

Experimental Setup

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4-iodopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone building block in medicinal chemistry and drug development, 2-Bromo-4-iodopyrimidine is a powerful reagent for constructing complex molecular architectures through selective cross-coupling reactions.[1][2][3] However, its utility is matched by its potential hazards. A deep understanding of its reactivity and toxicological profile is paramount to establishing safe laboratory practices. This guide moves beyond a simple checklist, providing a procedural and evidence-based framework for selecting and using Personal Protective Equipment (PPE). Our objective is to instill a culture of safety grounded in scientific rationale, ensuring that researchers can leverage this versatile compound while minimizing occupational risk.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[4][5] While specific toxicological data for this exact compound is limited, the broader class of halogenated pyridines and pyrimidines warrants a cautious approach, as many can possess cytotoxic or other hazardous properties.[6][7] Therefore, our PPE strategy is built on the principle of mitigating known irritant effects and potential, uncharacterized systemic toxicity.

All handling of this compound must be predicated on a thorough review of the Safety Data Sheet (SDS) and an understanding of its hazard classifications.

Hazard Category Classification & Statement GHS Pictogram Signal Word Source
Skin Corrosion/IrritationCategory 2 (H315: Causes skin irritation)GHS07 (Exclamation Mark)Warning[4][5]
Serious Eye Damage/IrritationCategory 2A (H319: Causes serious eye irritation)GHS07 (Exclamation Mark)Warning[4][5]
Specific target organ toxicity (single exposure)Category 3 (H335: May cause respiratory irritation)GHS07 (Exclamation Mark)Warning[4][5]
Acute Toxicity, OralCategory 4 (H302: Harmful if swallowed)GHS07 (Exclamation Mark)Warning[5]

This hazard profile dictates that our primary defense is the creation of a complete barrier to prevent contact, inhalation, and ingestion.

The Core Ensemble: Selecting Your PPE

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the procedure. However, a baseline level of protection is non-negotiable for any quantity of this compound.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize that the primary method for exposure control is the use of engineering controls.[8][9]

  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound solid or its solutions must be conducted within a certified chemical fume hood.[9][10] This minimizes the inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[11][12]

Personal Protective Equipment: The Essential Barrier

Eye and Face Protection:

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[11][12] Standard safety glasses do not provide adequate protection from splashes or fine particulates.

  • Enhanced Protection: When handling larger quantities (>5g) or performing operations with a significant splash potential (e.g., quenching a reaction, large-scale filtration), a full-face shield should be worn in addition to chemical splash goggles.[13]

Hand Protection:

  • Glove Selection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[6][10] Given the compound's classification as a skin irritant and the potential for uncharacterized hazards, double-gloving is strongly recommended to provide an additional layer of protection and facilitate safe doffing in case of contamination.[13]

  • Best Practice: The outer glove should extend over the cuff of the lab coat sleeve. Gloves must be inspected for tears or holes before use and changed immediately if contaminated or after a maximum of two hours of use.[13][14]

Body Protection:

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a buttoned front is required.[15] This protects the skin and personal clothing from incidental contact.

  • Additional Protection: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[10] All personnel must wear long pants and closed-toe shoes.[15]

Respiratory Protection:

  • Primary Control: A chemical fume hood is the primary means of respiratory protection.

  • Secondary Control: In the rare event that engineering controls are not feasible or during a large spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with N95 particulate filters (for solid) or organic vapor cartridges should be used.[13][16] All respirator use must be done under a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA.

Procedural Discipline: Safe Operations and Disposal

Properly selected PPE is only effective when used within a structured, procedural framework.

Protocol: PPE Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first without touching your skin.

PPE_Workflow Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves (Inner) Don2->Don3 Don4 4. Gloves (Outer) Over Cuffs Don3->Don4 Work Perform Work in Fume Hood Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat (Turn Inside Out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Wash Wash Hands Thoroughly

Caption: Workflow for the correct sequence of donning and doffing PPE.

Protocol: Emergency Response to Exposure

Immediate and correct action is vital in the event of an exposure.

Emergency_Response cluster_immediate_actions Immediate Actions cluster_follow_up Follow-Up Exposure Exposure Occurs! (e.g., Skin Contact) Action1 Alert others in the lab Exposure->Action1 Action2 Remove contaminated clothing and PPE Action1->Action2 Action3 Flush affected area with copious water for 15 min Action2->Action3 FollowUp1 Seek medical attention Action3->FollowUp1 FollowUp2 Consult the SDS FollowUp1->FollowUp2 FollowUp3 Report incident to EHS/Supervisor FollowUp2->FollowUp3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-iodopyrimidine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-iodopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.